Velnacrine Maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045158 | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |
| Record name | Velnacrine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velnacrine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VELNACRINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VELNACRINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Velnacrine Maleate: A Technical Whitepaper on the Hydroxylated Tacrine Derivative for Cholinesterase Inhibition
Executive Summary
Velnacrine Maleate, also known as 1-hydroxytacrine, is a direct pharmacological derivative of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] Developed as a potential successor to tacrine, velnacrine was engineered to enhance therapeutic efficacy and mitigate the hepatotoxicity associated with its parent compound. This technical guide provides an in-depth analysis of this compound, encompassing its chemical properties, mechanism of action, synthesis, and a comprehensive review of its preclinical and clinical development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways.
Chemical and Structural Profile
Velnacrine is the principal metabolite of tacrine, formed via hydroxylation in the liver by cytochrome P450 enzymes.[4][5][6] This structural modification, the addition of a hydroxyl group to the tetrahydroacridine nucleus, was a key area of investigation for improving the pharmacological profile of tacrine.
Caption: Chemical structures of Tacrine and its hydroxylated derivative, Velnacrine.
Synthesis Overview
The synthesis of velnacrine can be achieved through multiple routes. One common laboratory-scale synthesis involves the reaction of anthranilonitrile with cyclohexan-1,3-dione, followed by reduction of the resulting ketone.[7] This method allows for the creation of various tacrine analogues by modifying the initial reactants.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for this compound is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8][9] This is the foundational therapeutic strategy for addressing the cholinergic deficit observed in Alzheimer's disease.[2][3]
Caption: Velnacrine inhibits AChE, increasing synaptic acetylcholine levels.
Pharmacokinetic Profile
Velnacrine is rapidly absorbed after oral administration, with steady-state levels typically achieved within 2 to 3 days of multiple dosing.[10] The pharmacokinetic parameters demonstrate dose-related increases in maximum concentration (Cmax) and area under the curve (AUC).[10]
| Parameter | Velnacrine | Tacrine |
| Bioavailability | Information not readily available | ~17%[6] |
| Protein Binding | Information not readily available | ~55%[6] |
| Metabolism | Hepatic (Cytochrome P450)[4] | Hepatic (primarily CYP1A2)[6] |
| Half-life | Not affected by dosage or multiple dosing[10] | 1.59 - 2.91 hours[11] |
| Excretion | 11-30% excreted in urine[10] | <3% excreted in urine[11] |
| Table 1: Comparative Pharmacokinetics of Velnacrine and Tacrine. |
Preclinical and Clinical Efficacy
In Vitro Studies
In vitro studies have confirmed the inhibitory activity of velnacrine and other hydroxylated tacrine metabolites on human red blood cell acetylcholinesterase.[12] The cytotoxicity of velnacrine and its metabolites has also been evaluated in cultured rat, dog, and human hepatocytes, with results indicating that the dihydroxy velnacrine metabolites are the least cytotoxic.[4]
| Compound | IC50 against AChE | Notes |
| Velnacrine (1-hydroxytacrine) | Similar to 3- and 4-hydroxytacrine | Approximately 8-fold less potent than tacrine[12] |
| 3-hydroxytacrine | Similar to Velnacrine | - |
| 4-hydroxytacrine | Similar to Velnacrine | - |
| Tacrine | - | More potent than its hydroxylated metabolites[12] |
| Table 2: In Vitro Acetylcholinesterase Inhibitory Activity. |
In Vivo Animal Studies
Early preclinical studies in healthy subjects demonstrated that velnacrine could reverse cognitive impairment induced by scopolamine, a muscarinic receptor antagonist.[13] Animal models are crucial for the initial efficacy testing of compounds like velnacrine before they proceed to human trials.[14][15]
Clinical Trials in Alzheimer's Disease
Several double-blind, placebo-controlled clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with probable Alzheimer's disease.[16][17] The primary endpoints in these studies were often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGI-C) scale.[16]
Results from these trials indicated that velnacrine produced modest but statistically significant benefits in cognitive function compared to placebo.[13][16][17] A 225 mg/day dose was found to be more effective than a 150 mg/day dose.[16]
| Study | Dosage | Duration | Key Efficacy Findings |
| Antuono et al. (1995) | 150 mg/day, 225 mg/day | 24 weeks | Velnacrine-treated groups did not show the cognitive deterioration seen in the placebo group on the ADAS-cog. 225 mg was superior to 150 mg.[16] |
| Zemlan et al. (1996) | 30, 75, 150, 225 mg/day | 6 weeks (dose-replication) | Velnacrine patients scored significantly better on the ADAS-cog at weeks 2, 4, and 6 compared to placebo.[17] |
| Table 3: Summary of Key Clinical Trial Efficacy Data. |
Safety and Tolerability
Despite showing some efficacy, the clinical development of velnacrine was ultimately halted due to significant safety concerns, primarily hepatotoxicity.[2][3][18] A substantial percentage of patients treated with velnacrine experienced asymptomatic elevations in liver transaminases, leading to treatment discontinuation.[8][17]
| Adverse Event | Placebo | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) |
| Treatment discontinuation due to abnormal liver function tests (≥5x ULN) | 3% | 30% | 24% |
| Diarrhea | - | 14% (in another study)[17] | - |
| Nausea | - | 11% (in another study)[17] | - |
| Vomiting | - | 5% (in another study)[17] | - |
| Skin Rash | - | 8% (in another study)[17] | - |
| Table 4: Incidence of Key Adverse Events in a 24-Week Clinical Trial (Data from Antuono et al., 1995 unless otherwise noted).[16] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard in vitro method for determining the inhibitory potential of a compound against acetylcholinesterase.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from human erythrocytes or Electrophorus electricus).
-
Phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
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Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
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96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well, followed by the test compound dilutions or buffer (for control).
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to each well.
-
Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Double-Blind, Placebo-Controlled Clinical Trial Workflow
This section outlines a typical workflow for a clinical trial evaluating a potential Alzheimer's disease therapeutic like this compound.[16][17]
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a 3-hydroxylated tacrine metabolite in rat and man: metabolic profiling implications and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
The Rise and Fall of Velnacrine Maleate: A Cholinergic Hope for Alzheimer's Disease
An In-depth Technical Review of the Historical Development and Eventual Discontinuation of a Promising Acetylcholinesterase Inhibitor
Introduction
The development of Velnacrine Maleate in the late 1980s and early 1990s marked a pivotal moment in the quest for a viable treatment for Alzheimer's disease (AD). Rooted in the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in AD, Velnacrine emerged as a potent cholinesterase inhibitor. This whitepaper provides a comprehensive technical overview of the historical development of this compound, from its preclinical rationale to its clinical evaluation and the ultimate reasons for its withdrawal, offering valuable insights for researchers, scientists, and drug development professionals.
Preclinical Development and Mechanism of Action
This compound, a hydroxylated derivative of tacrine, was developed to enhance cholinergic neurotransmission in the brain.[1] The primary mechanism of action of Velnacrine is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[2] By inhibiting these enzymes, Velnacrine increases the concentration and duration of action of acetylcholine, thereby aiming to ameliorate the cognitive and behavioral symptoms of Alzheimer's disease.[1]
Signaling Pathway: Cholinesterase Inhibition
Caption: Cholinergic Synapse and Velnacrine's Mechanism of Action.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
The primary method for determining the in vitro potency of this compound as a cholinesterase inhibitor is a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of AChE and BChE.
Principle: The assay measures the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.
Protocol Outline:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide or Butyrylthiocholine iodide substrate solution
-
AChE or BChE enzyme solution
-
This compound solutions at various concentrations
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add phosphate buffer, the this compound solution (or vehicle for control), and the enzyme solution.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of enzyme inhibition compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Clinical Trial Protocol: A Representative Phase III Study
The clinical development of this compound involved several double-blind, placebo-controlled studies. The following outlines a typical protocol for a Phase III trial.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with mild to moderate probable Alzheimer's disease.
Patient Population: Patients meeting the criteria for probable Alzheimer's disease as defined by the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).
Methodology:
-
Screening Phase: Patients undergo a comprehensive evaluation, including medical history, physical examination, neurological assessment, and cognitive testing (e.g., Mini-Mental State Examination - MMSE).
-
Washout Period: A single-blind placebo washout period to establish baseline cognitive function and exclude placebo responders.
-
Randomization: Eligible patients are randomly assigned to receive either this compound (at various fixed doses, e.g., 150 mg/day or 225 mg/day) or a matching placebo.[3]
-
Treatment Phase: Patients receive the assigned treatment for a specified duration (e.g., 24 weeks).
-
Assessments:
-
Primary Efficacy Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Administered at baseline and at regular intervals throughout the study to assess cognitive performance. The ADAS-Cog is a standardized tool that evaluates memory, language, and praxis.
-
Clinician's Global Impression of Change (CGIC): A healthcare professional's rating of the patient's overall change in clinical status from baseline.
-
-
Secondary Efficacy Endpoints: Caregiver-rated scales to assess activities of daily living and behavioral symptoms.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and regular laboratory tests, with a particular focus on liver function tests (ALT, AST).
-
-
Statistical Analysis:
-
The primary analysis is an intent-to-treat (ITT) analysis of the change from baseline in ADAS-Cog scores and the CGIC ratings between the this compound and placebo groups.
-
Clinical Efficacy and Safety Data
Multiple clinical trials demonstrated that this compound produced modest but statistically significant benefits in cognitive function for patients with Alzheimer's disease.
Efficacy Data
In a notable 24-week study, the ADAS-Cog scores of patients in the placebo group deteriorated, while the scores of those in the Velnacrine-treated groups did not.[3] The higher dose of 225 mg/day was found to be more effective than the 150 mg/day dose.[3] Another study identified a subgroup of Alzheimer's patients who showed a significant, though modest, improvement in cognitive testing with Velnacrine treatment.[4] In a dose-replication study, patients receiving their best dose of Velnacrine scored significantly better on the ADAS-Cog than those on placebo (p < 0.001), with the highest dose group showing an average improvement of 4.1 points relative to their screening values.[5]
Table 1: Summary of Key Efficacy Findings from this compound Clinical Trials
| Study/Trial | Duration | Patient Population (n) | Dosage(s) | Key Efficacy Outcomes |
| Antuono et al. (1995) | 24 weeks | 449 | 150 mg/day, 225 mg/day | ADAS-Cog scores did not deteriorate in Velnacrine groups, unlike the placebo group (p < 0.05). 225 mg dose was superior to 150 mg (p < 0.05).[3] |
| Zemlan et al. (1996) | 6 weeks (dose-replication) | 309 | Best tolerated dose (up to 225 mg/day) | Velnacrine group scored significantly better on ADAS-Cog than placebo (p < 0.001).[5] |
| Zemlan et al. (1996) | 6 weeks (dose-replication) | 236 | Best tolerated dose (up to 225 mg/day) | Velnacrine group scored significantly better on ADAS-Cog at weeks 2, 4, and 6 (p < 0.001 at week 6).[4] |
Safety and Tolerability
The clinical development of this compound was ultimately halted due to significant safety concerns, primarily related to hepatotoxicity.
A consistent finding across multiple studies was a high incidence of asymptomatic elevation in liver transaminase levels. In one study, treatment was discontinued due to reversible abnormal liver function tests (five or more times the upper limits of normal) in 30% of patients receiving 150 mg of Velnacrine and 24% of those receiving 225 mg, compared to only 3% in the placebo group.[3] Another study reported asymptomatic elevation of liver transaminases in 28% of treated patients.[4]
Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting, as well as rash, headache, and dizziness.[6]
Table 2: Incidence of Key Adverse Events in this compound Clinical Trials
| Adverse Event | Placebo | This compound (150 mg/day) | This compound (225 mg/day) | Reference |
| Elevated Liver Function Tests (≥5x ULN) | 3% | 30% | 24% | [3] |
| Treatment-Related Adverse Events (Overall) | 36% | 28% | 30% | [3] |
| Diarrhea | - | 14% (in a separate study) | - | [4] |
| Nausea | - | 11% (in a separate study) | - | [4] |
| Vomiting | - | 5% (in a separate study) | - | [4] |
| Skin Rash | - | 8% (in a separate study) | - | [4] |
The Discontinuation of this compound
The promising, albeit modest, efficacy of this compound was overshadowed by its unfavorable safety profile. The high incidence of hepatotoxicity was a major concern for regulatory authorities. Ultimately, the Peripheral and Central Nervous System Drugs Advisory Committee of the U.S. Food and Drug Administration (FDA) voted unanimously against recommending the approval of Velnacrine.[7] This decision effectively ended the development of this compound for the treatment of Alzheimer's disease in 1994.[7]
Logical Flow: From Concept to Withdrawal
Caption: The developmental pathway of this compound.
Conclusion
The story of this compound is a salient case study in the challenges of drug development for neurodegenerative diseases. While it provided early validation for the cholinergic approach to Alzheimer's therapy and demonstrated that cholinesterase inhibition could yield modest cognitive benefits, its development was ultimately derailed by an unacceptable risk of hepatotoxicity. The experience with Velnacrine underscored the critical importance of a favorable risk-benefit profile in any potential new therapy for this vulnerable patient population. The lessons learned from the Velnacrine program have undoubtedly informed the development of subsequent, safer cholinesterase inhibitors that are now standard of care in the symptomatic management of Alzheimer's disease.
References
- 1. What is the clinically relevant change on the ADAS-Cog? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side effects of long acting cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
Velnacrine Maleate: A Deep Dive into its Structure-Activity Relationship for Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Velnacrine, an aminoacridine derivative, emerged as an early therapeutic candidate for Alzheimer's disease, primarily functioning as a cholinesterase inhibitor. Its development, though ultimately halted due to hepatotoxicity concerns, has provided a rich foundation of structure-activity relationship (SAR) studies. This technical guide synthesizes the key findings from these studies, offering a detailed look at the molecular features governing the inhibitory potency of velnacrine and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Core Pharmacophore and Key Structural Insights
The foundational structure of velnacrine is the 9-amino-1,2,3,4-tetrahydroacridine ring system, also known as tacrine. SAR studies have consistently shown that this rigid, planar tricyclic system is crucial for binding to the active site of cholinesterases. The primary amino group at the C9 position is a critical feature for potent inhibitory activity.
Substitutions on both the aromatic and saturated rings of the tetrahydroacridine core have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. The general consensus from numerous studies is that the size, position, and electronic nature of these substituents play a pivotal role in the molecule's interaction with the enzyme.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activities of a selection of velnacrine (tacrine) derivatives against AChE and BChE. The data, compiled from various studies, illustrates the impact of different substitution patterns.
Table 1: SAR of Substitutions on the Aromatic Ring of 9-Amino-1,2,3,4-tetrahydroacridine
| Compound | R6 | R7 | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| Tacrine (Parent) | H | H | 130 | 6.21 | 0.05 |
| 1 | H | Cl | - | - | - |
| 2 | Cl | H | - | - | - |
| 3 | H | CH3 | - | - | - |
| 4 | CH3 | H | - | - | - |
| 5 | H | NO2 | - | - | - |
| 6 | NO2 | H | - | - | - |
| 7 | Cl | Cl | - | - | - |
Note: Specific IC50 values for all single substitutions were not consistently available across the reviewed literature to create a complete comparative table. However, qualitative descriptions from the literature have been used to inform the SAR summary diagram. It has been observed that electron-withdrawing groups at the 6-position, such as chlorine and nitro groups, tend to increase AChE inhibitory activity, whereas substituents at the 7-position are generally detrimental due to steric hindrance.[1][2]
Table 2: SAR of Homodimeric Tacrine Analogs
| Compound | Linker Length (n) | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |
| bis(tacrine) | 2 | 115 | 328 | 2.85 |
| bis(tacrine) | 3 | 22 | 165 | 7.5 |
| bis(tacrine) | 7 | 0.2 | 53 | 265 |
| bis(6-Cl-tacrine) | 7 | 0.0007 | - | - |
Data sourced from multiple studies, slight variations in absolute values may exist due to different experimental conditions.[3] The development of dimeric analogs, where two tacrine moieties are connected by a linker, has been a successful strategy to dramatically increase potency.[3]
Experimental Protocols
The evaluation of cholinesterase inhibitory activity for velnacrine and its analogs is predominantly conducted using the spectrophotometric method developed by Ellman.
Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)
This method measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[4][5]
Materials:
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL)
-
10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water
-
Test compounds (velnacrine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Addition of Inhibitor: Add 10 µL of the test compound solution at various concentrations. For the control wells, add 10 µL of the solvent.
-
Enzyme Addition: Add 10 µL of the AChE or BChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[4]
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.
-
Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI or BTCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 10-30 seconds) for a period of 3-10 minutes.[5]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR findings for velnacrine and its derivatives.
Caption: Logical relationship of velnacrine's structure-activity insights.
Caption: Experimental workflow for the Ellman cholinesterase inhibition assay.
Conclusion
The structure-activity relationship studies of velnacrine maleate and its analogs have provided invaluable insights into the design of potent cholinesterase inhibitors. The key takeaways for drug development professionals are the essentiality of the 9-amino-tetrahydroacridine scaffold, the favorable impact of electron-withdrawing substituents at the 6-position, the detrimental steric effects at the 7-position, and the significant potency enhancement achieved through dimerization. While velnacrine itself is not a viable therapeutic due to its toxicity profile, the SAR knowledge it generated continues to inform the development of safer and more effective treatments for Alzheimer's disease and other conditions characterized by cholinergic deficits.
References
Velnacrine Maleate's Effect on Butyrylcholinesterase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effect of Velnacrine Maleate on butyrylcholinesterase (BChE) activity. Velnacrine, a hydroxylated derivative of tacrine, is a cholinesterase inhibitor that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.
Data Presentation
The inhibitory potency of this compound against butyrylcholinesterase is a key parameter in understanding its pharmacological profile. The available data is summarized in the table below. For comparative context, data for its parent compound, tacrine, is also included.
| Compound | Enzyme Source | Parameter | Value | Units | Reference |
| Velnacrine | Horse Serum | IC50 | 7.27 | µM (presumed) | ChEMBL |
| Tacrine | Human Serum | IC50 | 25.6 | nM | [3] |
| Tacrine | Human Serum | Ki | 12 | nM | [3] |
Note on Velnacrine IC50 Value: The IC50 value for Velnacrine was obtained from the ChEMBL database. While the specific units were not explicitly stated in the available search results, based on the common reporting standards for enzyme inhibition assays, the unit is presumed to be micromolar (µM).
Experimental Protocols
The determination of butyrylcholinesterase inhibition by this compound is typically performed using a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of BChE by measuring the rate of hydrolysis of a substrate, such as butyrylthiocholine.
Principle of the Ellman's Method
Butyrylcholinesterase hydrolyzes the substrate butyrylthiocholine into thiocholine and butyrate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the BChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.
Typical Assay Protocol
The following is a generalized protocol for determining the IC50 value of this compound for BChE inhibition. Specific concentrations and incubation times may vary between studies.
1. Reagents and Materials:
-
Butyrylcholinesterase (BChE) solution (e.g., from equine or human serum)
-
Butyrylthiocholine iodide (BTC) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Assay Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer to achieve a range of desired final concentrations in the assay wells.
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
This compound solution (or vehicle for control wells)
-
BChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the BTC substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of Butyrylcholinesterase Inhibition
The following diagram illustrates the proposed mechanism of butyrylcholinesterase inhibition by this compound. Based on the known mixed-inhibition mechanism of its parent compound, tacrine, Velnacrine likely binds to both the active site and a peripheral anionic site of the enzyme.[3]
Caption: Proposed mixed-inhibition mechanism of Velnacrine on BChE.
Experimental Workflow for BChE Inhibition Assay
The logical flow of a typical experiment to determine the inhibitory effect of this compound on butyrylcholinesterase activity is depicted in the following diagram.
References
- 1. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Velnacrine Maleate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Velnacrine Maleate, a potent acetylcholinesterase inhibitor, and its structural analogues. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data to facilitate comparison and further development of this class of compounds.
Introduction
Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a reversible cholinesterase inhibitor and a structural analogue of tacrine.[1][2] It has been investigated for the symptomatic treatment of Alzheimer's disease.[3] The core structure of Velnacrine and its analogues is the 1,2,3,4-tetrahydroacridine scaffold. The primary synthetic route to this scaffold is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group.[4] Variations in the starting materials allow for the synthesis of a wide range of analogues with diverse pharmacological profiles.
Core Synthesis Pathway for this compound
The synthesis of this compound is a multi-step process that begins with the construction of the tetracyclic ketone intermediate, followed by reduction and subsequent salt formation.
Synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one (Velnacrine Ketone Precursor)
The initial and crucial step is the Friedländer condensation of 2-aminobenzonitrile with 1,3-cyclohexanedione. This reaction builds the foundational tetrahydroacridine ring system.
Experimental Protocol:
A mixture of 2-aminobenzonitrile and 1,3-cyclohexanedione is heated in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), or a protic acid like p-toluenesulfonic acid, in a high-boiling solvent like xylene or in a deep eutectic solvent (DES).[5]
-
Reagents:
-
Procedure (based on analogous reactions):
-
To a flask equipped with a reflux condenser and a stirrer, add 2-aminobenzonitrile, 1,3-cyclohexanedione, and the chosen solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 120-150°C) for several hours (e.g., 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]
-
After completion, cool the reaction mixture to room temperature.
-
If using an acidic catalyst, the product may precipitate as a salt. The reaction mixture is then basified with an aqueous solution of a base like sodium hydroxide (NaOH) to obtain the free base of the ketone precursor.[6]
-
The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Reduction of 9-amino-3,4-dihydroacridin-1(2H)-one to (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine Free Base)
The ketone group of the precursor is then reduced to a hydroxyl group to yield Velnacrine. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its selectivity for ketones and aldehydes.
Experimental Protocol:
-
Reagents:
-
9-amino-3,4-dihydroacridin-1(2H)-one (1.0 eq)
-
Sodium Borohydride (excess, e.g., 2-4 eq)
-
Solvent (e.g., Methanol or Ethanol)
-
-
Procedure:
-
Dissolve 9-amino-3,4-dihydroacridin-1(2H)-one in the chosen alcohol solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
The product is then typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Velnacrine free base.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Formation of this compound
The final step is the formation of the maleate salt to improve the compound's stability and aqueous solubility. This is achieved by reacting the Velnacrine free base with maleic acid.
Experimental Protocol:
-
Reagents:
-
(±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine free base) (1.0 eq)
-
Maleic Acid (1.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol, or a mixture of solvents like Ethanol/Water)
-
-
Procedure:
-
Dissolve the Velnacrine free base in the chosen solvent, heating gently if necessary.
-
In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent.
-
Add the maleic acid solution to the Velnacrine solution with stirring.
-
The this compound salt will typically precipitate upon mixing or after cooling the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
-
Synthesis of Velnacrine Analogues
The synthesis of Velnacrine analogues generally follows the Friedländer condensation pathway, with modifications to the starting materials.
Modification of the Tetrahydroacridine Core
-
Varying the Cyclic Ketone: Using different cyclic ketones in the initial condensation with 2-aminobenzonitrile leads to analogues with modified ring sizes or substituents on the alicyclic ring.
-
Substituted 2-Aminobenzonitriles: Employing substituted 2-aminobenzonitriles introduces various functional groups onto the aromatic part of the tetrahydroacridine core.
General Experimental Protocol for Tacrine Analogues (Friedländer Annulation): [5]
-
Reagents:
-
Substituted 2-Aminobenzonitrile (1.0 eq)
-
Cyclic Ketone (e.g., cyclohexanone, cyclopentanone) (1.0-1.2 eq)
-
Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) or Protic Acid (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene, Xylenes, Dichloroethane, or Deep Eutectic Solvents)
-
-
Procedure:
-
A mixture of the substituted 2-aminobenzonitrile and the cyclic ketone is heated in the chosen solvent with the catalyst.
-
Reaction temperatures typically range from 100°C to reflux, and reaction times vary from a few hours to overnight.
-
Work-up usually involves basification with an aqueous base, followed by extraction with an organic solvent.
-
Purification is achieved by column chromatography or recrystallization.
-
Modification of the 9-Amino Group
The 9-amino group of the tetrahydroacridine core can be derivatized to produce a variety of analogues.
Experimental Protocol for N-Alkylation/N-Acylation (Example): [7]
-
Reagents:
-
9-amino-1,2,3,4-tetrahydroacridine derivative (1.0 eq)
-
Alkylating or Acylating Agent (e.g., alkyl halide, acid chloride, acid anhydride) (1.0-1.5 eq)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure:
-
The starting 9-amino-tetrahydroacridine is dissolved in the solvent with a base.
-
The alkylating or acylating agent is added, often at a reduced temperature (e.g., 0°C).
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated.
-
The product is purified by chromatography or recrystallization.
-
Quantitative Data Summary
The following tables summarize the yields and biological activities of selected Velnacrine analogues.
Table 1: Synthesis Yields of Selected Tacrine Analogues
| Compound | R1 | R2 | Yield (%) | Reference |
| Tacrine | H | H | 98 | [5] |
| 6-Chloro-tacrine | 6-Cl | H | 95 | [5] |
| Tacrine-chromene derivative (3a) | - | - | 85 | [2][8] |
| Tacrine-chromene derivative (3b) | - | - | 82 | [2][8] |
| Tacrine-1,2,3-triazole derivative (8a) | - | - | 64 | [9] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Analogues
| Compound | Substituent(s) | IC₅₀ (µM) | Reference |
| Velnacrine (HP-029) | 1-OH | - | [10] |
| 9-(Benzylamino)-1-ol analogue (HP-128) | 1-OH, 9-NHBn | - | [10] |
| Tacrine-chromene derivative (4g) | 3-methoxy on rings A and B | 0.30 | [2][8] |
| Tacrine-chromeno acetophenone (5d) | 3,4-Cl₂ on ring A | - | [2][8] |
| Tacrine-1,2,3-triazole derivative (8b) | - | - | [9] |
Note: Direct IC₅₀ values for Velnacrine were not available in the searched abstracts, though its activity is well-established.
Visualizations
Synthetic Pathway of this compound
References
- 1. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions [mdpi.com]
- 6. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]
- 7. Synthesis of Derivatives of 9-Amino-1,2,3,4-Tetrahydroacridine [journal.bit.edu.cn]
- 8. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Velnacrine Maleate: An In-Depth Technical Guide on its Impact on Central Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velnacrine Maleate, a potent, centrally acting, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), was developed for the symptomatic treatment of Alzheimer's disease. By inhibiting the breakdown of acetylcholine (ACh), this compound enhances cholinergic neurotransmission in the brain, a key therapeutic strategy for managing the cognitive decline associated with Alzheimer's. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action, its quantitative impact on cholinergic markers, detailed experimental protocols for its evaluation, and a discussion of its clinical efficacy and safety profile, particularly its associated hepatotoxicity.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A well-established pathological hallmark of Alzheimer's is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine in the cerebral cortex and hippocampus. The "cholinergic hypothesis" of Alzheimer's disease posits that this deficit in cholinergic neurotransmission contributes significantly to the cognitive and memory impairments observed in patients.
This compound (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a synthetic derivative of tacrine developed to address this cholinergic deficit. As a cholinesterase inhibitor, its primary therapeutic action is to increase the synaptic availability of acetylcholine, thereby compensating for the loss of cholinergic neurons and enhancing postsynaptic neuronal activity. This guide delves into the preclinical and clinical data that define the pharmacological profile of this compound.
Mechanism of Action
This compound exerts its primary effect through the potent, reversible, non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its action. By inhibiting these enzymes, Velnacrine increases the concentration and prolongs the half-life of acetylcholine at cholinergic synapses, leading to enhanced stimulation of postsynaptic muscarinic and nicotinic receptors.
Beyond its primary action as a cholinesterase inhibitor, evidence suggests that Velnacrine may also have direct effects on cholinergic receptors, although these are less well-characterized. The overall impact is an amplification of cholinergic signaling, which is believed to underlie its pro-cognitive effects.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: In Vitro Cholinesterase Inhibition
| Enzyme Source | IC50 (nM) for Velnacrine | Reference Compound | IC50 (nM) for Reference |
| Human Acetylcholinesterase | 6.79 | Tacrine | 77 |
| Mouse Acetylcholinesterase | 6.0 | Donepezil | 6.7 |
| Rat Acetylcholinesterase | 6.44 | Rivastigmine | 4.3 |
| Horse Butyrylcholinesterase | Not specified | Tacrine | ~77 (no selectivity) |
Data compiled from various sources, including Drug Central and comparative studies.[1][2][3]
Table 2: Clinical Efficacy in Alzheimer's Disease (ADAS-cog Score Improvement)
| Study | Velnacrine Dose | Treatment Duration | Mean Change from Baseline in ADAS-cog | Placebo Change from Baseline | p-value |
| Mentane Study Group | 150 mg/day | 24 weeks | No deterioration | Deterioration | < 0.05 |
| Mentane Study Group | 225 mg/day | 24 weeks | No deterioration | Deterioration | < 0.05 |
| Zemlan et al. | Up to 225 mg/day | 6 weeks | 4.1-point improvement (highest dose) | Not specified | < 0.001 |
ADAS-cog = Alzheimer's Disease Assessment Scale-Cognitive subscale. A decrease in score indicates improvement.[4][5]
Table 3: Incidence of Key Adverse Events in Clinical Trials
| Adverse Event | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) | Placebo |
| Elevated Liver Transaminases (>5x ULN) | 30% | 24% | 3% |
| Diarrhea | 28% (combined Velnacrine groups) | 30% (combined Velnacrine groups) | 36% |
| Nausea | 11% | Not specified | Not specified |
| Vomiting | 5% | Not specified | Not specified |
| Skin Rash | 8% | Not specified | Not specified |
ULN = Upper Limit of Normal.[4][6]
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the IC50 value of this compound for acetylcholinesterase using a modified Ellman's colorimetric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a range of concentrations.
-
Prepare a solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
-
Assay Protocol:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each Velnacrine concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Velnacrine concentration.
-
Calculate the IC50 value, which is the concentration of Velnacrine that causes 50% inhibition of AChE activity, using non-linear regression analysis.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general framework for assessing the effect of this compound on extracellular acetylcholine levels in the rat hippocampus.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the hippocampus.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a set period.
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.
-
-
Data Analysis:
-
Quantify the acetylcholine concentration in each sample.
-
Express the post-drug acetylcholine levels as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of the changes in acetylcholine levels following Velnacrine administration.
-
Hepatotoxicity of this compound
A significant limitation to the clinical use of this compound is its association with dose-related, reversible hepatotoxicity, characterized by elevated liver transaminase levels.[4] While the exact molecular mechanisms are not fully elucidated, it is hypothesized that the hepatotoxicity is mediated by the formation of reactive metabolites.
The metabolism of Velnacrine, likely through cytochrome P450 enzymes in the liver, is thought to produce electrophilic intermediates, such as quinone methides. These reactive species can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction, oxidative stress, and an immune response, ultimately resulting in hepatocellular injury. The covalent binding of these reactive metabolites to hepatic proteins is a key initiating event in the cascade leading to liver damage.
Conclusion
This compound is a potent cholinesterase inhibitor that has demonstrated the ability to enhance central cholinergic neurotransmission and provide modest cognitive benefits in patients with Alzheimer's disease. Its mechanism of action is primarily through the inhibition of AChE and BuChE, leading to increased synaptic acetylcholine levels. However, its clinical utility has been significantly hampered by a high incidence of hepatotoxicity, likely mediated by the formation of reactive metabolites. This technical guide has provided a detailed overview of the core pharmacology of this compound, presenting key quantitative data and experimental methodologies to aid researchers and drug development professionals in understanding its properties and the challenges associated with its therapeutic use. Further research into the precise mechanisms of its hepatotoxicity could inform the development of safer and more effective cholinesterase inhibitors for the treatment of Alzheimer's disease.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Covalent and noncovalent protein binding of drugs: implications for hepatic clearance, storage, and cell-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensatory changes of in vivo acetylcholine and noradrenaline release in the hippocampus after partial deafferentation, as monitored by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Velnacrine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Velnacrine Maleate, a cholinesterase inhibitor previously investigated for the management of Alzheimer's disease. Understanding the metabolic profile of a drug candidate is a critical aspect of the drug development process, offering insights into its efficacy, safety, and potential for drug-drug interactions. This document summarizes key quantitative data, details experimental methodologies used for metabolite identification, and visually represents the metabolic pathways and experimental workflows.
Executive Summary
This compound undergoes extensive metabolism in vivo, with hydroxylation of the tetrahydroaminoacridine ring being the principal biotransformation pathway.[1] This leads to the formation of several metabolites, including monohydroxylated, dihydroxylated, and dihydrodiol derivatives.[1] The extent of metabolism varies across species, with humans exhibiting the most significant metabolic conversion. The identification and characterization of these metabolites have been accomplished through a combination of chromatographic and spectroscopic techniques.
Quantitative Metabolic Data
The disposition of this compound has been studied in rats, dogs, and humans, revealing significant inter-species differences in the extent of its metabolism. The following table summarizes the percentage of the administered dose excreted as unchanged Velnacrine in the urine, highlighting the extensive metabolic clearance of the drug, particularly in humans.
| Species | Unchanged Velnacrine in Urine (% of Dose) | Reference |
| Human | ~10% | [1] |
| Dog | ~19% | [1] |
| Rat | ~33% | [1] |
These data underscore the importance of metabolism in the overall disposition of this compound. The lower percentage of unchanged drug in human urine suggests a higher rate of biotransformation compared to preclinical species.[1]
Experimental Protocols
The elucidation of the metabolic fate of this compound has relied on established analytical methodologies. The following sections detail the key experimental protocols employed in the identification and characterization of its metabolites.
In Vivo Metabolite Identification in Dogs
A pivotal study investigating the metabolites of this compound was conducted using dog urine.[1] The protocol involved the following steps:
-
Drug Administration: [14C]this compound was orally administered to dogs to enable the tracking of the drug and its metabolites.[1]
-
Sample Collection: Urine samples were collected from the dogs over a specified period.[1]
-
Metabolite Isolation: The collected urine was processed to isolate the drug-related material.[1]
-
Structural Elucidation: The identity of the isolated metabolites was determined using a combination of:
-
Gas Chromatography/Mass Spectrometry (GC/MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, aiding in structural identification.[1]
-
Proton Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure of molecules, confirming the exact positions of metabolic modifications.[1]
-
Preliminary Metabolic Profiling
Initial assessment of the metabolism across different species was conducted using Thin-Layer Chromatography (TLC).[1]
-
Sample Analysis: TLC was used to analyze urine, plasma, and feces from rats, dogs, and humans following the administration of [14C]this compound.[1] This technique provided a comparative view of the metabolic profiles across the three species.[1]
In Vitro Cytotoxicity Assessment of Metabolites
To evaluate the potential toxicity of Velnacrine and its metabolites, in vitro studies were performed using cultured liver cells.[2]
-
Cell Cultures: Primary hepatocytes from rats and dogs, as well as a human hepatoma cell line (HepG2), were used.[2]
-
Compound Exposure: The cultured cells were exposed to Velnacrine and its various known and suspected metabolites.[2]
-
Cytotoxicity Evaluation: The toxicity of the compounds was assessed after 24 hours of exposure using two methods:[2]
-
Morphology: Microscopic examination of the cells to identify any changes in their shape or appearance indicative of cell death.[2]
-
Neutral Red Uptake Assay: A cell viability assay where healthy cells take up the neutral red dye into their lysosomes. A decrease in dye uptake indicates cytotoxicity.[2]
-
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for metabolite identification.
Conclusion
The investigation into the metabolites of this compound reveals a compound that is extensively metabolized primarily through hydroxylation. The quantitative differences in metabolism across species, particularly the high clearance in humans, are important considerations in drug development. The detailed experimental protocols, combining in vivo studies with advanced analytical techniques like GC/MS and NMR, provide a robust framework for the comprehensive characterization of drug metabolites. This technical guide serves as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.
References
Methodological & Application
Velnacrine Maleate in the Scopolamine-Induced Amnesia Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The scopolamine-induced amnesia model is a well-established and widely utilized preclinical paradigm for studying cognitive dysfunction, particularly deficits in learning and memory. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit that mimics certain cognitive aspects of neurodegenerative diseases like Alzheimer's disease. Velnacrine Maleate, a reversible cholinesterase inhibitor, presents a therapeutic candidate for reversing such cholinergic hypofunction. These application notes provide detailed protocols for utilizing the scopolamine-induced amnesia model to evaluate the efficacy of this compound, along with a summary of its pharmacological properties and the underlying signaling pathways.
Mechanism of Action
This compound is a potent, centrally acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the synaptic availability of acetylcholine (ACh), a neurotransmitter crucial for learning and memory processes. This enhanced cholinergic transmission is hypothesized to counteract the effects of scopolamine.
Beyond its primary action as a cholinesterase inhibitor, this compound's therapeutic effects may also involve the modulation of other neurotransmitter systems that are perturbed in the scopolamine model.
Signaling Pathways
The cognitive deficits induced by scopolamine and the potential therapeutic effects of this compound can be understood through their impact on key signaling pathways.
Scopolamine-Induced Amnesia Pathway
Scopolamine primarily acts by blocking muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is highly expressed in brain regions critical for memory, such as the hippocampus and cortex. This blockade disrupts downstream signaling cascades essential for synaptic plasticity and memory consolidation.
Caption: Scopolamine blocks muscarinic receptors, leading to amnesia.
This compound's Reversal Mechanism
This compound increases acetylcholine levels in the synaptic cleft. This elevated acetylcholine competes with scopolamine for binding to muscarinic receptors, thereby restoring cholinergic signaling and ameliorating the induced amnesia.
Caption: Velnacrine increases acetylcholine, improving cognition.
Quantitative Data
The following tables summarize the key pharmacological and preclinical data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Reference |
| AChE IC₅₀ | 31 nM | Snake Venom | [1] |
| BuChE IC₅₀ | 25.6 nM | Human Serum | [1] |
| M1 Receptor Binding Affinity (Kᵢ) | ~40-110 µM (comparable to Acetylcholine) | Human (cloned) | [2] |
Table 2: Preclinical Efficacy of this compound in a Memory-Impaired Model
| Animal Model | Behavioral Task | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Aged Monkeys | Delayed Matching-to-Sample (DMTS) | 1, 2, 4, 6 | Significant improvement in long-delay DMTS performance. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
The general workflow for evaluating the efficacy of this compound in the scopolamine-induced amnesia model is as follows:
Caption: Workflow for Velnacrine evaluation in the scopolamine model.
Scopolamine-Induced Amnesia in Rodents
Animals: Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g). Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich)
-
This compound (synthesized or commercially available)
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Behavioral testing apparatus (Morris Water Maze, Y-Maze, Passive Avoidance Box)
Procedure:
-
Amnesia Induction: Administer scopolamine hydrobromide (0.5-2 mg/kg, intraperitoneally) 30 minutes prior to the training session of the behavioral task.[3] The optimal dose may need to be determined empirically for the specific strain and age of the animals.
-
This compound Administration: Administer this compound or its vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses 60 minutes before the training session. A range of doses should be tested to determine the dose-response relationship.
-
Control Groups:
-
Vehicle + Saline: Receives vehicle instead of Velnacrine and saline instead of scopolamine.
-
Vehicle + Scopolamine: Receives vehicle and scopolamine to establish the amnesic effect.
-
Velnacrine + Saline: Receives Velnacrine and saline to assess the effect of the compound on naive animals.
-
Behavioral Assays
The MWM is used to assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
Procedure:
-
Acquisition Phase (Training):
-
Place the rat into the pool facing the wall at one of four starting positions.
-
Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Place the mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.[4]
This test assesses fear-motivated memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the mouse in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
Once the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
-
Retention Trial:
-
24 hours later, place the mouse back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
In Vitro Assays
This colorimetric assay measures the activity of cholinesterases.[5][6]
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
AChE or BChE enzyme source (e.g., recombinant human or from tissue homogenates)
-
This compound
-
Phosphate buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme.
-
Add different concentrations of this compound to the reaction mixture and incubate.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
This assay determines the affinity of this compound for the M1 muscarinic receptor.[2][7]
Materials:
-
Cell membranes expressing human M1 muscarinic receptors
-
[³H]-Pirenzepine or [³H]-N-methylscopolamine as the radioligand
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Safety and Considerations
This compound has been associated with hepatotoxicity in clinical trials, leading to elevated liver transaminases.[8] Therefore, when conducting in vivo studies, it is crucial to monitor for signs of toxicity and consider including a satellite group for toxicological evaluation. The doses used in preclinical studies should be carefully selected to be within a therapeutic window that demonstrates efficacy without causing significant adverse effects.
Conclusion
The scopolamine-induced amnesia model provides a robust platform for the preclinical evaluation of this compound as a potential cognitive enhancer. By employing the detailed protocols outlined in these application notes, researchers can effectively assess the efficacy of this compound in reversing cholinergic deficits and gain valuable insights into its mechanism of action. The combination of behavioral, biochemical, and receptor binding studies will provide a comprehensive understanding of the therapeutic potential of this compound for conditions associated with memory impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 3. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of Scopolamine-Induced Cognitive Dysfunction in Experimental Mice Using the Medicinal Plant Salvia moorcroftiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Velnacrine Maleate in Biological Samples by HPLC
This document provides detailed application notes and protocols for the quantitative analysis of Velnacrine Maleate in biological samples, such as human plasma or serum, using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established analytical techniques for structurally similar compounds and are intended for use by researchers, scientists, and drug development professionals.
Introduction
Velnacrine, a hydroxylated derivative of tacrine, is a cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1] Accurate quantification of Velnacrine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The following protocols provide a framework for the determination of this compound in biological samples using reversed-phase HPLC with UV or fluorescence detection.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of this compound in biological samples. These values are representative of what can be expected from a well-optimized assay.
| Parameter | UV Detection | Fluorescence Detection |
| Linearity Range | 10 - 1000 ng/mL | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 20% at LLOQ, ± 15% at other concentrations |
| Mean Recovery | > 85% | > 85% |
| Retention Time of Velnacrine | ~ 5-7 minutes | ~ 5-7 minutes |
| Retention Time of Internal Standard | ~ 8-10 minutes | ~ 8-10 minutes |
Experimental Protocols
Two primary methodologies are presented: one utilizing UV detection and a more sensitive method employing fluorescence detection.
Protocol 1: HPLC with UV Detection
This protocol is suitable for routine analysis where high sensitivity is not a primary requirement.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not co-administered with Velnacrine.
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Glacial acetic acid
-
Human plasma or serum (drug-free)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of ammonium acetate buffer (e.g., 50 mM, pH 5.5) and acetonitrile in a suitable ratio (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Protocol 2: HPLC with Fluorescence Detection
This method offers higher sensitivity and is suitable for studies requiring lower limits of quantification. A spectrofluorimetric method for velnacrine in human serum and urine has been developed, and the excitation and emission wavelengths from this method can be adapted for HPLC fluorescence detection.[2]
1. Materials and Reagents
-
Same as Protocol 1.
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of sodium acetate buffer (e.g., 0.04 M, pH 5.6) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Fluorescence Detection: Excitation at 242 nm and emission at 359 nm.[2]
-
Injection Volume: 50 µL.
3. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma or serum in a glass tube, add 50 µL of the internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Vortex briefly.
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
Method Validation
Both methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[3][4] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the sample preparation process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric determination of velnacrine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Sensitive LC-MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Velnacrine Maleate in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: Velnacrine Maleate
This compound is an orally active, centrally acting acetylcholinesterase (AChE) inhibitor and a hydroxylated derivative of tacrine.[1][2] Its development was based on the cholinergic hypothesis of Alzheimer's disease (AD), which posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine.[1][3][4] By inhibiting AChE, the enzyme responsible for acetylcholine breakdown, Velnacrine increases the level and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][5][6]
Early clinical trials in the 1990s suggested that Velnacrine could offer modest symptomatic benefits in some AD patients.[1][7][8] However, its development was halted due to a significant incidence of adverse effects, most notably reversible hepatotoxicity (elevated liver transaminases).[1][4][7][9] Despite its withdrawal from the clinical pathway, Velnacrine remains a valuable reference compound in preclinical research for validating cholinergic mechanisms in new therapeutic agents and for studying drug-induced liver injury.
Mechanism of Action
Velnacrine's primary mechanism is the reversible inhibition of acetylcholinesterase. This action increases the concentration of acetylcholine at cholinergic synapses, which is thought to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.
Recommended Animal Models
For assessing a symptomatic, pro-cholinergic agent like Velnacrine, the most relevant animal models are those that exhibit a cholinergic deficit.
-
Scopolamine-Induced Amnesia Model: This is the most widely used and appropriate model. Scopolamine, a muscarinic receptor antagonist, induces a transient and reversible cognitive impairment that mimics the cholinergic deficit of AD.[10] It is an excellent model to test the ability of a compound to restore cholinergic tone and reverse memory deficits.[11][12][13]
-
Aged Animal Models: Non-transgenic aged animals (e.g., rats, monkeys) naturally develop cognitive deficits, some of which are associated with alterations in the cholinergic system. Testing in these models assesses a compound's efficacy against age-related memory decline.[2]
While transgenic models (e.g., APP/PS1) are standard for testing disease-modifying therapies targeting amyloid pathology, they are less ideal for primary validation of a purely symptomatic cholinesterase inhibitor.[14] The protocols below will focus on the scopolamine model.
Experimental Protocols
Protocol: Scopolamine-Induced Amnesia Reversal in Mice using the Morris Water Maze (MWM)
This protocol details the assessment of Velnacrine's ability to reverse scopolamine-induced spatial memory deficits.
3.1.1 Materials and Equipment
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Morris Water Maze (circular pool, approx. 120-150 cm diameter), submerged escape platform (10 cm diameter), video tracking system, water heater.[15]
-
Reagents: this compound, Scopolamine Hydrobromide, Saline (0.9% NaCl), non-toxic white paint or non-fat dry milk to make water opaque.[16][17]
-
General: Timers, animal holding cages, towels.
3.1.2 Experimental Design & Dosing
-
Groups (n=10-12 per group):
-
Administration Schedule:
3.1.3 MWM Procedure
-
Setup: Fill the pool with water (22-25°C) and make it opaque. Submerge the escape platform 1 cm below the surface in the center of a designated target quadrant. Ensure prominent, consistent visual cues are present around the room.[16][19]
-
Acquisition Phase (4 Days):
-
Administer drugs according to the schedule.
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).[15][19]
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[16][20] Record the time taken (escape latency).
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.[16][20]
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself with the visual cues.[16][17]
-
Remove the mouse, dry it, and return it to its home cage for a 15-20 minute inter-trial interval.
-
-
Probe Trial (Day 5):
-
Administer drugs as before.
-
Remove the platform from the pool.
-
Place each mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.[19]
-
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves delayed matching performance by aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of velnacrine on the mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amnesia of inhibitory avoidance by scopolamine is overcome by previous open-field exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. UC Davis - Morris Water Maze [protocols.io]
Application Notes and Protocols for Studying the Effects of Velnacrine Maleate in Cell Culture
These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the cellular effects of Velnacrine Maleate.
Introduction to this compound
This compound is a reversible acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary mechanism of action involves preventing the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft.[1][2][3] This potentiation of cholinergic neurotransmission has been the rationale for its investigation in the context of Alzheimer's disease, a condition characterized by a deficit in central cholinergic transmission.[2][4] Velnacrine also exhibits inhibitory activity against butyrylcholinesterase.[1] In vitro studies are crucial for elucidating the specific cellular and molecular effects of this compound, assessing its efficacy, and determining its potential neurotoxicity and hepatotoxicity.[5]
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to characterize the effects of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol determines the in vitro potency of this compound in inhibiting AChE activity. A colorimetric method based on Ellman's reagent is described.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow anion with a maximum absorbance at 412 nm. The rate of TNB production is proportional to AChE activity.
Materials:
-
This compound
-
Recombinant human acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 3 mM solution of DTNB in 0.1 M phosphate buffer, pH 7.0.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
Add 25 µL of the appropriate this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 50 µL of the AChE working solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add 100 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation:
| This compound Concentration (µM) | AChE Activity (ΔAbs/min) | % Inhibition |
| 0 (Vehicle) | 0.150 | 0 |
| 0.01 | 0.135 | 10 |
| 0.1 | 0.105 | 30 |
| 1 | 0.075 | 50 |
| 10 | 0.030 | 80 |
| 100 | 0.008 | 95 |
Experimental Workflow for AChE Inhibition Assay
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition with Velnacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate is a potent, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease.[1][3][4] Accurate and reproducible measurement of AChE inhibition is critical for the characterization of compounds like this compound in drug discovery and development.
These application notes provide a detailed protocol for the in vitro determination of acetylcholinesterase inhibition using this compound, based on the widely used Ellman's assay.[5][6] This spectrophotometric method offers a reliable and high-throughput-compatible means to determine key inhibitory constants.
Signaling Pathway of Acetylcholine
Acetylcholine (ACh) plays a crucial role in the central and peripheral nervous systems.[7] In a cholinergic synapse, ACh is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, initiating a signal transduction cascade.[8][9] The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate.[7][9] The choline is then taken back up into the presynaptic neuron to be recycled for further ACh synthesis.[9] this compound, as an AChE inhibitor, prevents this breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Quantitative Data Summary
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type |
| Tacrine | Bovine Caudate AChE | 160 ± 10 nM | Not Specified | Non-competitive |
| This compound | Acetylcholinesterase | Data Not Available | Data Not Available | Reversible |
Note: The data for Tacrine is provided as a reference for a related compound.[10] Further experimental investigation is required to determine the precise IC50 and Ki values for this compound.
Experimental Protocols
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method used to measure acetylcholinesterase activity.[5][11] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[11][12] The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.
Experimental Workflow
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCh Solution (14 mM): Dissolve an appropriate amount of acetylthiocholine iodide in the phosphate buffer to achieve a final concentration of 14 mM. Prepare this solution fresh before use.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source and activity. A starting concentration of 1 U/mL is recommended.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity). Perform serial dilutions to obtain a range of concentrations to be tested.
Assay Procedure (96-well plate format)
-
Assay Plate Setup:
-
Blank wells: Add 180 µL of phosphate buffer and 10 µL of the vehicle used for the inhibitor.
-
Control wells (100% activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the vehicle.
-
Inhibitor wells: Add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of each this compound dilution.
-
-
Pre-incubation: Add 10 µL of 10 mM DTNB to all wells. Mix gently and incubate the plate at 25°C for 10 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of 14 mM ATCh to all wells.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
V_control = Rate of reaction in the control wells (no inhibitor)
-
V_inhibitor = Rate of reaction in the presence of this compound
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined by non-linear regression analysis.
Determination of Inhibition Type and Ki
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound). The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[13]
Conclusion
This document provides a comprehensive guide for measuring the inhibition of acetylcholinesterase by this compound. The detailed protocol for the Ellman's assay, along with the necessary background on the acetylcholine signaling pathway, offers researchers a solid foundation for their investigations. Adherence to these protocols will enable the generation of robust and reliable data crucial for the characterization of this compound and other potential AChE inhibitors in the context of drug discovery and development for neurodegenerative diseases.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: map04725 [genome.jp]
- 10. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. scribd.com [scribd.com]
- 13. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Velnacrine Maleate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Velnacrine Maleate is an investigational drug that was evaluated for the treatment of Alzheimer's disease. Clinical trials in humans revealed concerns regarding hepatotoxicity, and the drug did not receive FDA approval.[1][2] Consequently, publicly available data on its long-term administration in rodents is limited. The following protocols are based on general principles of chronic toxicity testing in rodents, information on the parent compound (tacrine), and studies of other acetylcholinesterase inhibitors. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing any long-term administration protocol.
Introduction
This compound, a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is the 1-hydroxy metabolite of tacrine.[1] By inhibiting these enzymes, Velnacrine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][3] This mechanism of action was the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a cholinergic deficit.[4][5] These application notes provide a framework for the long-term administration of this compound in rodent models to investigate its efficacy and safety profile.
Quantitative Data
Due to the limited preclinical data in the public domain, a comprehensive quantitative data table for long-term rodent studies is not available. The following table provides a summary of relevant information gleaned from available resources.
| Parameter | Species | Value | Reference |
| Route of Administration | Rat | Oral | [6] |
| Metabolism | Rat | Extensively metabolized, with approximately 33% of the dose appearing in the urine as unchanged drug. The main metabolic route is hydroxylation of the tetrahydroaminoacridine ring. | [6] |
| Toxicity Concern | Human | Hepatotoxicity (elevated liver transaminases) | [2][4] |
| Cytotoxicity (in vitro) | Rat Hepatocytes | Velnacrine showed cytotoxicity, with dihydroxy velnacrine metabolites being the least cytotoxic. | [7] |
Experimental Protocols
General Chronic Toxicity Study Protocol (Adapted for this compound)
This protocol is based on established guidelines for chronic toxicity testing and should be adapted based on preliminary dose-ranging studies.
Objective: To determine the long-term toxicological profile of this compound in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specified vehicle from preliminary studies)
-
Rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard laboratory animal diet and water
-
Animal caging and husbandry equipment
-
Equipment for clinical observations, blood collection, and tissue harvesting.
Procedure:
-
Animal Selection and Acclimatization:
-
Use healthy, young adult rodents from a reputable supplier.
-
House animals in standard conditions (controlled temperature, humidity, and light-dark cycle).
-
Allow for an acclimatization period of at least one week before the start of the study.
-
-
Dose Formulation and Administration:
-
Prepare fresh dose formulations of this compound in the chosen vehicle daily, unless stability data indicates otherwise.
-
Administer this compound orally (e.g., via gavage or in drinking water/feed) once or twice daily. The frequency should be determined by the pharmacokinetic profile of the drug.
-
Include at least three dose groups (low, mid, high) and a vehicle control group. Dose levels should be selected based on acute and sub-chronic toxicity data to establish a no-observed-adverse-effect level (NOAEL) and to identify target organs of toxicity.
-
-
Study Duration:
-
For chronic toxicity studies, a duration of 6 to 12 months is typical for rodents.
-
-
In-life Observations:
-
Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.
-
Measure body weight and food/water consumption weekly for the first three months and bi-weekly thereafter.
-
-
Clinical Pathology:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at specified intervals (e.g., 3, 6, and 12 months) for hematology and clinical chemistry analysis.
-
Pay close attention to liver function tests (e.g., ALT, AST, ALP) due to the known hepatotoxicity in humans.
-
Conduct urinalysis at the same intervals as blood collection.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals using an approved method.
-
Perform a complete gross necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve organs and tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
-
Neuroprotective Efficacy Study Protocol (Example)
This protocol outlines a potential study to evaluate the neuroprotective effects of long-term this compound administration in a rodent model of cognitive impairment.
Objective: To assess the long-term efficacy of this compound in improving cognitive function and reducing neuropathological markers in a rodent model of Alzheimer's disease.
Animal Model: An appropriate rodent model of Alzheimer's-like pathology should be chosen (e.g., Tg2576 transgenic mice).
Procedure:
-
Treatment Groups:
-
Group 1: Wild-type control + Vehicle
-
Group 2: Transgenic + Vehicle
-
Group 3: Transgenic + this compound (low dose)
-
Group 4: Transgenic + this compound (high dose)
-
-
Drug Administration:
-
Begin administration of this compound at an age before or at the onset of pathology and continue for a specified duration (e.g., 6 months).
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function at baseline and at regular intervals throughout the study. Examples include:
-
Morris Water Maze (spatial learning and memory)
-
Y-maze (short-term memory)
-
Novel Object Recognition (recognition memory)
-
-
-
Post-mortem Analysis:
-
Following the final behavioral tests, euthanize the animals.
-
Collect brain tissue for:
-
Histopathology: Immunohistochemical staining for amyloid-beta plaques and neurofibrillary tangles.
-
Biochemical Analysis: Measurement of acetylcholinesterase activity and acetylcholine levels.
-
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for a long-term rodent study.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of acetylcholinesterase inhibitor in the senescent rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Velnacrine Maleate on Beta-Amyloid Plaques In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate, a potent acetylcholinesterase inhibitor, was historically investigated for the symptomatic treatment of Alzheimer's disease. While its primary mechanism of action is the enhancement of cholinergic neurotransmission, emerging research into related compounds suggests potential non-cholinergic effects on the underlying pathology of Alzheimer's disease, specifically the processing of amyloid precursor protein (APP) and the aggregation of beta-amyloid (Aβ) peptides.[1] These application notes provide a framework for the in vitro assessment of this compound's direct impact on beta-amyloid plaque formation, offering detailed protocols for key experiments. Given the limited specific data on this compound's non-cholinergic effects, the methodologies and hypothesized signaling pathways are based on studies of the broader class of cholinesterase inhibitors and the closely related compound, tacrine.[1][2]
Hypothesized Signaling Pathway for this compound's Effect on APP Processing
Based on studies of the related compound tacrine, it is hypothesized that this compound may influence APP processing through a non-cholinergic pathway, potentially leading to a reduction in the secretion of soluble APP derivatives.[1] This could occur by modulating the activity of secretase enzymes responsible for the cleavage of APP.
Caption: Hypothesized modulation of APP processing by this compound.
Data Presentation
Table 1: Effect of this compound on Beta-Amyloid (Aβ) Aggregation (Hypothetical Data)
| This compound Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | Percent Inhibition of Aβ Aggregation |
| 0 (Control) | 100 ± 5.2 | 0% |
| 1 | 92 ± 4.8 | 8% |
| 10 | 75 ± 6.1 | 25% |
| 50 | 58 ± 5.5 | 42% |
| 100 | 45 ± 4.9 | 55% |
Table 2: Effect of this compound on Aβ1-42 Levels in SH-SY5Y Cell Culture Supernatants (Hypothetical Data)
| This compound Concentration (µM) | Aβ1-42 Concentration (pg/mL) | Percent Reduction in Aβ1-42 Secretion |
| 0 (Control) | 250 ± 15.3 | 0% |
| 1 | 235 ± 12.1 | 6% |
| 10 | 205 ± 14.8 | 18% |
| 50 | 160 ± 11.5 | 36% |
| 100 | 120 ± 10.2 | 52% |
Experimental Protocols
In Vitro Beta-Amyloid Aggregation Assay
This protocol assesses the direct effect of this compound on the aggregation of synthetic Aβ peptides.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Aβ1-42 Preparation: Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Monomeric Aβ1-42 Solution: Resuspend the Aβ1-42 peptide film in DMSO to a concentration of 5 mM. Dilute this stock to 100 µM in ice-cold PBS.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to achieve the desired final concentrations.
-
Aggregation Assay: In a 96-well plate, combine the monomeric Aβ1-42 solution (final concentration 10 µM), Thioflavin T (final concentration 5 µM), and varying concentrations of this compound. Bring the final volume to 200 µL with PBS. Include a control group with no this compound.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm every 30 minutes for 48 hours.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage inhibition of aggregation can be calculated by comparing the final fluorescence values of the this compound-treated wells to the control wells.
Caption: Workflow for the in vitro beta-amyloid aggregation assay.
Cell-Based Assay for Aβ Secretion
This protocol evaluates the effect of this compound on the secretion of Aβ peptides from a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound
-
Cell lysis buffer
-
Aβ1-42 ELISA kit
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Replace the culture medium with fresh, serum-free medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the conditioned medium from each well and centrifuge to remove any detached cells. Store the supernatant at -80°C.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Aβ1-42 ELISA: Measure the concentration of Aβ1-42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ1-42 concentrations to the total protein concentration of the corresponding cell lysate. Compare the Aβ1-42 levels in the this compound-treated groups to the control group.
Caption: Workflow for the cell-based Aβ secretion assay.
Secretase Activity Assay
This protocol is designed to investigate whether this compound directly modulates the enzymatic activity of α- or β-secretase.
Materials:
-
Recombinant human α-secretase (ADAM10) and β-secretase (BACE1)
-
Fluorogenic secretase substrate
-
Assay buffer specific for each secretase
-
This compound
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
This compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the varying concentrations of this compound. Include a control group with no inhibitor and a known inhibitor as a positive control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant α- or β-secretase to each well.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value if a dose-dependent inhibition is observed.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound's potential effects on beta-amyloid plaques. While direct evidence is lacking, the methodologies outlined will enable researchers to explore the hypothesized non-cholinergic mechanisms of this compound. The structured data presentation and detailed workflows are intended to facilitate reproducible and comparable experimental outcomes. It is important to note that due to the discontinuation of this compound's clinical development, these in vitro studies are primarily of academic and mechanistic interest.
References
Application Notes and Protocols: In Vivo Microdialysis for Measuring Acetylcholine Levels Following Velnacrine Maleate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine Maleate, a potent acetylcholinesterase (AChE) inhibitor, has been investigated for its potential therapeutic effects in conditions characterized by cholinergic deficits, such as Alzheimer's disease. A critical aspect of its preclinical evaluation involves understanding its pharmacokinetic and pharmacodynamic relationship, specifically its ability to elevate acetylcholine (ACh) levels in key brain regions. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous neurotransmitters from the extracellular fluid of living animals, providing real-time data on neurochemical changes in response to pharmacological agents.
These application notes provide a detailed overview and protocol for utilizing in vivo microdialysis to measure acetylcholine levels following the administration of this compound.
Mechanism of Action of this compound
This compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating its action. By inhibiting AChE, this compound increases the concentration and prolongs the duration of action of acetylcholine at cholinergic synapses. This enhanced cholinergic neurotransmission is the primary mechanism underlying its potential therapeutic effects.
In Vivo Microdialysis Experimental Workflow
The following diagram illustrates the general workflow for an in vivo microdialysis experiment to measure acetylcholine levels after the administration of this compound.
Quantitative Data Summary
| Brain Region | This compound Dose | Route of Administration | Peak Increase in Extracellular ACh (Mean % of Baseline ± SEM) | Time to Peak Increase (Minutes Post-Administration) |
| Hippocampus | 1 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Hippocampus | 3 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Hippocampus | 10 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Prefrontal Cortex | 1 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Prefrontal Cortex | 3 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Prefrontal Cortex | 10 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Striatum | 1 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Striatum | 3 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Striatum | 10 mg/kg | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
Detailed Experimental Protocol
This protocol is a representative methodology for conducting in vivo microdialysis to measure acetylcholine levels in rodents following the administration of this compound. It is based on standard practices for similar acetylcholinesterase inhibitors.
5.1. Materials and Reagents
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.
-
Neostigmine bromide (or other suitable AChE inhibitor for inclusion in the perfusate to prevent ex vivo degradation of ACh)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 10-20 kDa molecular weight cutoff)
-
Guide cannulae
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system
-
Stereotaxic apparatus
5.2. Surgical Procedure
-
Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley, 250-300g) to the housing conditions for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic apparatus.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -4.0 mm from bregma).
-
Guide Cannula Implantation: Slowly lower a guide cannula to just above the target brain region and secure it to the skull with dental cement and skull screws.
-
Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.
5.3. Microdialysis Experiment
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe to a syringe pump and perfuse with aCSF containing an AChE inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Collection: Collect at least three to four baseline dialysate samples into vials in a refrigerated fraction collector. Samples are typically collected every 20-30 minutes.
-
This compound Administration: Prepare this compound in sterile saline. Administer the desired dose (e.g., 1, 3, or 10 mg/kg) via the chosen route (e.g., intraperitoneal injection).
-
Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Probe Removal and Verification: At the end of the experiment, euthanize the animal, remove the brain, and histologically verify the placement of the microdialysis probe.
5.4. Acetylcholine Analysis (HPLC-ECD)
-
Sample Preparation: If necessary, dilute the dialysate samples with the mobile phase.
-
Chromatographic Separation: Inject the samples onto an HPLC system equipped with a suitable analytical column for acetylcholine separation.
-
Enzymatic Reaction: The eluent from the column is passed through an immobilized enzyme reactor column containing acetylcholinesterase and choline oxidase. This converts acetylcholine to choline and then to hydrogen peroxide.
-
Electrochemical Detection: The hydrogen peroxide is detected by a platinum electrode, and the resulting electrical signal is proportional to the concentration of acetylcholine in the sample.
-
Quantification: Quantify acetylcholine concentrations by comparing the peak areas of the samples to those of known standards.
5.5. Data Analysis
-
Calculate the mean basal acetylcholine concentration from the baseline samples.
-
Express the post-administration acetylcholine concentrations as a percentage of the mean basal level for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the this compound-induced changes in acetylcholine levels.
Signaling Pathway
The primary signaling pathway affected by this compound is the cholinergic pathway. By increasing the availability of acetylcholine, this compound enhances the activation of both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular effects.
Troubleshooting & Optimization
Technical Support Center: Mitigating Velnacrine Maleate-Induced Hepatotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating Velnacrine Maleate-induced hepatotoxicity in animal models. Due to the limited specific literature on mitigating Velnacrine-induced liver injury in vivo, this guide extrapolates from its parent compound, tacrine, and established principles of drug-induced liver injury (DILI) to provide robust, adaptable frameworks for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of Velnacrine, a metabolite of tacrine, is thought to stem from its metabolic activation by Cytochrome P450 (CYP450) enzymes in the liver.[1] This process can generate reactive metabolites or intermediates.[2][3] These unstable molecules are capable of covalently binding to cellular macromolecules like proteins, which can impair their function and lead to cellular stress.[4][5] Key events in this proposed pathway include the depletion of cellular antioxidants (like glutathione), increased oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular injury or death.[6][7]
Q2: Which animal models are most appropriate for studying Velnacrine-induced hepatotoxicity?
A2: While specific models for Velnacrine are not well-established, rats (e.g., Wistar or Sprague-Dawley strains) are commonly used for preclinical safety and toxicity studies and are a suitable choice.[8][9] Mice can also be used; however, it is crucial to consider species and even strain differences in drug metabolism, as CYP450 enzyme activity can vary significantly.[9][10] For instance, rats are generally less susceptible to acetaminophen-induced liver injury than mice, highlighting the importance of selecting a model that is metabolically relevant to humans if possible.[10]
Q3: What are the essential biomarkers to measure for assessing Velnacrine-induced liver injury?
A3: The primary biomarkers are serum levels of liver enzymes. A standard panel should include:
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Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Another marker for hepatocellular damage.
-
Alkaline Phosphatase (ALP): An indicator of cholestatic injury (damage to bile ducts).
-
Total Bilirubin (TBIL): Measures the liver's ability to conjugate and excrete bilirubin; elevated levels indicate impaired liver function.
For a more in-depth analysis, consider measuring markers of oxidative stress (e.g., Malondialdehyde - MDA, glutathione - GSH levels) and performing histopathological analysis of liver tissue (e.g., H&E staining) to observe cellular necrosis, inflammation, and steatosis.[11][12]
Q4: What classes of compounds show promise for mitigating Velnacrine-induced hepatotoxicity?
A4: Based on the proposed mechanism involving reactive metabolites and oxidative stress, agents with antioxidant and anti-inflammatory properties are the most promising candidates. These include:
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Antioxidants: Compounds like N-acetylcysteine (NAC), silymarin, resveratrol, and melatonin have shown efficacy in other DILI models by replenishing glutathione stores and scavenging free radicals.[13][14][15]
-
CYP450 Inhibitors: While potentially causing drug-drug interactions, selective inhibition of the specific CYP isozymes that bioactivate Velnacrine could reduce the formation of toxic metabolites.[16] Identifying these specific isozymes is a critical first step.
Troubleshooting Experimental Issues
Q1: I am not observing significant or consistent hepatotoxicity after administering this compound. What are potential reasons?
A1: Several factors could contribute to this issue:
-
Dose and Duration: The dose may be too low or the treatment duration too short to induce noticeable liver damage. A dose-response study is recommended to find the optimal dose that causes measurable, sub-lethal toxicity.
-
Animal Model: The chosen species or strain may have a metabolic profile that does not efficiently generate the toxic Velnacrine metabolites. Rats, for instance, can sometimes be less susceptible to certain types of DILI than other species.[10]
-
Route of Administration: The oral (p.o.) route subjects the drug to first-pass metabolism in the liver, which is often required for bioactivation. If using other routes like intraperitoneal (i.p.), the metabolic profile might change.
-
Diet and Fasting: The nutritional status of the animals can affect liver glutathione levels. Fasting animals before dosing can sometimes exacerbate injury from drugs like acetaminophen by depleting GSH stores, potentially increasing consistency.[10]
Q2: The mitigating agent I am testing is not showing a protective effect. What should I check?
A2: Consider the following points:
-
Dosing Regimen: Is the mitigating agent being administered before Velnacrine (pre-treatment), concurrently, or after (post-treatment)? For agents that work by preventing metabolite formation or scavenging free radicals, pre-treatment is often necessary.
-
Bioavailability: The protective agent may have poor oral bioavailability. Confirm its absorption and distribution to the liver or consider a different route of administration for the agent.
-
Mechanism Mismatch: The agent's mechanism may not align with the primary toxicity pathway of Velnacrine. If toxicity is primarily from covalent binding and not oxidative stress, a general antioxidant might have a limited effect.
-
Dose of Mitigating Agent: The dose of the protective compound may be insufficient. A dose-escalation study for the mitigating agent is recommended.
Q3: My histopathology results are variable and do not correlate well with my serum biomarker data. How can I improve this?
A3: Variability in histology can be addressed by:
-
Standardized Tissue Collection: Always collect tissue from the same lobe of the liver (e.g., the left lateral lobe) for consistency, as drug effects can sometimes have zonal variations.
-
Blinded Analysis: The pathologist evaluating the slides should be blinded to the treatment groups to prevent bias.
-
Semi-Quantitative Scoring: Use a standardized scoring system (e.g., grading necrosis, inflammation, and steatosis on a scale of 0-4) to quantify the histological changes, which can then be more reliably correlated with biochemical data.
-
Timing of Necropsy: The peak of injury indicated by serum ALT/AST levels and the most apparent histological changes may occur at different time points. A time-course study can help identify the optimal time for sample collection.
Experimental Protocols & Data Presentation
Protocol 1: Establishing the this compound Hepatotoxicity Model in Rats
This protocol provides a template for inducing and assessing liver injury. Note: The dose and duration are starting points and should be optimized in a pilot study.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).[8]
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water, p.o.)
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Group II: this compound (e.g., 50 mg/kg, p.o., daily for 7 days)
-
Group III: Positive Control (e.g., Silymarin 50 mg/kg, p.o.) + this compound
-
Group IV: Test Compound (Dose TBD, p.o.) + this compound
-
-
Dosing Regimen:
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Administer the vehicle, Silymarin, or Test Compound orally 1 hour before this compound administration each day for 7 consecutive days.
-
-
Sample Collection:
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24 hours after the final dose, anesthetize the animals.
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Collect blood via cardiac puncture for serum separation.
-
Perform euthanasia and immediately perfuse the liver with ice-cold saline.
-
Collect a section of the liver for histopathology (fix in 10% neutral buffered formalin) and another section for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Analysis:
-
Serum Analysis: Measure ALT, AST, ALP, and Total Bilirubin using commercial assay kits.
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for necrosis, inflammation, and fatty changes.
-
Data Presentation Tables
Quantitative data should be clearly summarized. The following tables are hypothetical examples to illustrate effective data presentation.
Table 1: Effect of Mitigating Agent (MA) on Serum Biomarkers in Velnacrine-Treated Rats
| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) |
| 1 | Vehicle Control | 45.2 ± 5.1 | 110.5 ± 12.3 | 150.7 ± 15.8 |
| 2 | Velnacrine (50 mg/kg) | 215.8 ± 25.4 | 450.1 ± 42.1 | 290.4 ± 30.2* |
| 3 | Velnacrine + Silymarin (50 mg/kg) | 98.3 ± 10.2# | 210.6 ± 25.5# | 195.3 ± 21.1# |
| 4 | Velnacrine + MA (20 mg/kg) | 125.6 ± 14.8# | 265.9 ± 30.7# | 210.8 ± 24.5# |
*Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control. #p<0.05 compared to Velnacrine group.
Table 2: Effect of Mitigating Agent (MA) on Liver Oxidative Stress Markers
| Group | Treatment | MDA (nmol/mg protein) | GSH (µmol/g tissue) |
| 1 | Vehicle Control | 1.2 ± 0.15 | 5.8 ± 0.6 |
| 2 | Velnacrine (50 mg/kg) | 4.5 ± 0.51 | 2.1 ± 0.3 |
| 3 | Velnacrine + Silymarin (50 mg/kg) | 2.1 ± 0.25# | 4.9 ± 0.5# |
| 4 | Velnacrine + MA (20 mg/kg) | 2.5 ± 0.30# | 4.5 ± 0.4# |
*Data are presented as Mean ± SEM. p<0.05 compared to Vehicle Control. #p<0.05 compared to Velnacrine group.
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway of Velnacrine Hepatotoxicity
Caption: Hypothesized mechanism of Velnacrine hepatotoxicity and points of intervention.
General Experimental Workflow
Caption: Standard workflow for an in vivo hepatotoxicity mitigation study.
Troubleshooting Logic for Inconsistent Toxicity
Caption: Decision tree for troubleshooting inconsistent Velnacrine hepatotoxicity.
References
- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trials with velnacrine: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Intermediates in Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug bioactivation, covalent binding to target proteins and toxicity relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent binding of xenobiotics to specific proteins in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Research on the Species Difference of the Hepatotoxicity of Medicine Based on Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding and using Animal Models of Hepatotoxicity [ouci.dntb.gov.ua]
- 13. Resveratrol mitigates hepatic injury in rats by regulating oxidative stress, nuclear factor-kappa B, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective role of resveratrol against VCM-induced hepatotoxicity in male wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat liver mitochondrial damage under acute or chronic carbon tetrachloride-induced intoxication: protection by melatonin and cranberry flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of velnacrine on the mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velnacrine Maleate Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Velnacrine Maleate in their in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic physicochemical properties?
This compound (CAS Number: 118909-22-1) is the maleate salt of Velnacrine, a potent cholinesterase inhibitor.[1][2] It is investigated for its potential therapeutic effects in conditions like Alzheimer's disease.[1] As a maleate salt, it is expected to have better aqueous solubility than the free base. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 118909-22-1 | [1][2] |
| Molecular Formula | C₁₇H₁₈N₂O₅ | [3] |
| Molecular Weight | 330.33 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | Store at -20°C, sealed and away from moisture. | [5] |
2. What is the known solubility of this compound in common solvents?
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (302.72 mM) | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[5] |
| Water | Sparingly soluble | As a maleate salt, it has some aqueous solubility, but may require adjustments to pH or the use of co-solvents for higher concentrations. |
| Ethanol | Likely soluble | Many organic compounds with amine functionalities exhibit solubility in ethanol. |
| Methanol | Likely soluble | Similar to ethanol, methanol is often a good solvent for organic molecules. |
| PBS (Phosphate-Buffered Saline) | Limited | Solubility is expected to be pH-dependent. Precipitation may occur at neutral pH. |
3. How can I prepare a stock solution of this compound?
The recommended starting point for preparing a high-concentration stock solution is to use dimethyl sulfoxide (DMSO).
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle heating may also aid dissolution, but monitor for any signs of degradation.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. A product data sheet suggests stability for up to 6 months at -80°C and 1 month at -20°C in solvent.[5]
4. My this compound is precipitating when I dilute my DMSO stock in aqueous buffer for my experiment. What should I do?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The following troubleshooting guide can help address this.
Troubleshooting Guide: Precipitation During Dilution
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: If your experimental design allows, lower the final concentration of this compound. 2. Increase the percentage of co-solvent: If your assay can tolerate it, increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells. Most cell-based assays can tolerate up to 0.5% DMSO. 3. Use a solubilizing agent: Consider pre-mixing your DMSO stock with a solution containing a solubilizing agent like Tween-80, PEG300, or a cyclodextrin before the final dilution into your aqueous buffer.[5] |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is kinetically soluble but thermodynamically unstable at that concentration and is slowly crashing out of solution. | 1. Prepare fresh dilutions: Make your working solutions immediately before use. 2. Maintain a slightly acidic pH: The solubility of amine-containing compounds can sometimes be improved at a slightly acidic pH. Test the pH compatibility with your experimental system. |
| The extent of precipitation is variable between experiments. | Inconsistent pipetting or mixing techniques. Differences in temperature between the stock solution and the aqueous buffer. | 1. Standardize your procedure: Ensure consistent and thorough mixing upon dilution. 2. Allow components to reach room temperature: Before mixing, allow both the DMSO stock and the aqueous buffer to equilibrate to room temperature. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Advanced Solubilization Strategies
For experiments requiring higher aqueous concentrations of this compound without significant amounts of organic co-solvents, the use of solubilizing agents is recommended. Below are detailed protocols based on commercially available information for similar compounds.[5]
Protocol 1: Using Co-solvents and Surfactants
This method is suitable for preparing a stock solution that can be further diluted in aqueous media with improved solubility.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or other aqueous buffer
Procedure:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mg/mL).
-
In a separate tube, prepare the vehicle by mixing the components in the desired ratio. For example, to make a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
For 1 mL of final solution, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Add 100 µL of the this compound DMSO stock to this mixture and vortex thoroughly.
-
Add 450 µL of saline and vortex again until the solution is clear.
-
This method can achieve a this compound concentration of ≥ 2.5 mg/mL in a clear solution.[5]
Protocol 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)
-
Saline (0.9% NaCl) or other aqueous buffer
Procedure:
-
Prepare a stock solution of SBE-β-CD in saline (e.g., 20% w/v). This may require some gentle heating and stirring to fully dissolve.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare the final solution, add the this compound DMSO stock to the SBE-β-CD solution. For example, for a final solution with 10% DMSO:
-
For 1 mL of final solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly until the solution is clear.
-
This method can also achieve a this compound concentration of ≥ 2.5 mg/mL in a clear solution.[5]
Visualizing the Solubilization Workflow
Caption: Decision workflow for preparing aqueous solutions of this compound.
References
- 1. Velnacrine | TargetMol [targetmol.com]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Velnacrine Maleate Dosage Optimization: A Technical Support Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Velnacrine Maleate dosage and minimizing side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, it increases the levels of the neurotransmitter acetylcholine in the brain, which is thought to be beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.[2][3] It is a hydroxylated derivative of tacrine.[2]
Q2: What are the most common side effects of this compound observed in animal studies?
A2: Based on clinical data and the known pharmacology of cholinesterase inhibitors, the most anticipated side effects in animal studies fall into two main categories:
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Cholinergic side effects: These are due to the increased levels of acetylcholine and can manifest as diarrhea, nausea, vomiting, and increased salivation.[2]
-
Hepatotoxicity: Similar to its parent compound tacrine, Velnacrine has been associated with elevated liver enzymes, indicating potential liver damage.[4][5]
Q3: Are there known species differences in sensitivity to this compound's side effects?
A3: Yes, preclinical studies have indicated species-specific differences in sensitivity. For instance, in vitro studies have shown that rat hepatocytes are more sensitive to the cytotoxic effects of Velnacrine and its metabolites compared to dog hepatocytes.[6] This suggests that the risk of hepatotoxicity may vary between different animal models.
Q4: How can I monitor for hepatotoxicity in my animal studies?
A4: Regular monitoring of liver function is crucial. This can be achieved by collecting blood samples at baseline and throughout the study to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation in these enzymes is an indicator of liver damage. Histopathological examination of liver tissue at the end of the study can also provide definitive evidence of hepatotoxicity.
Q5: What are the best practices for this compound dose formulation and administration to ensure consistency and minimize local irritation?
A5: For oral administration, this compound should be dissolved in a suitable vehicle, such as sterile water or saline. The concentration should be calculated to ensure the desired dose is administered in a volume appropriate for the animal's size. Fresh solutions should be prepared daily to ensure stability. For parenteral routes, sterile filtration of the solution is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of severe cholinergic side effects (e.g., tremors, seizures, excessive salivation). | Overdose or rapid absorption of a high dose. | Immediately discontinue dosing and provide supportive care. Review your dose calculations and administration technique. Consider a dose reduction for subsequent animals. |
| Significant elevation in liver enzymes (ALT, AST) compared to baseline or control group. | Drug-induced hepatotoxicity. | Reduce the dose or decrease the dosing frequency. Increase the frequency of liver enzyme monitoring. Consider switching to a less sensitive animal model if the toxicity is prohibitive. |
| Animals are showing signs of gastrointestinal distress (diarrhea, loss of appetite). | Cholinergic side effects. | Start with a lower initial dose and gradually escalate to the target dose. Administer the drug with food if appropriate for the study design, as this can sometimes mitigate GI upset. |
| Inconsistent or unexpected behavioral effects in the animals. | Issues with dose formulation, administration, or animal-to-animal variability. | Verify the accuracy of your dose formulation and the consistency of your administration technique. Ensure all animals are handled similarly to minimize stress-induced variability. Increase the number of animals per group to account for individual differences. |
| No discernible therapeutic effect at the planned doses. | The dose may be too low, or the chosen animal model may not be appropriate. | Consider a carefully monitored dose-escalation study. Re-evaluate the suitability of the animal model for the specific therapeutic target. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Velnacrine and its Metabolites
This table summarizes the 50% lethal concentration (LC50) values of Velnacrine and its metabolites in cultured hepatocytes from different species.[6] Lower LC50 values indicate higher cytotoxicity.
| Compound | Rat Hepatocytes (LC50 µg/mL) | Dog Hepatocytes (LC50 µg/mL) | Human Hepatoma Cells (HepG2) (LC50 µg/mL) |
| Tacrine (THA) | ~75 | >200 | 54 |
| Velnacrine (racemate) | ~100 | >200 | 84 - 190 |
| Dihydroxy Velnacrine Metabolites | >200 | Not Reported | 251 - 434 |
Data adapted from a study on the cytotoxicity of tacrine and velnacrine metabolites.[6]
Experimental Protocols
Protocol 1: Dose Range-Finding Study for Hepatotoxicity Assessment
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Animal Model: Select a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs) species.
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Group Allocation: Assign a minimum of 3-5 animals per sex to each dose group and a vehicle control group.
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Dose Selection: Based on available literature, start with a low dose (e.g., 1-5 mg/kg/day) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg/day).
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Administration: Administer this compound orally once daily for 14-28 days.
-
Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight twice weekly.
-
Collect blood samples for clinical chemistry (ALT, AST) at baseline, mid-study, and termination.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect liver tissue for histopathological examination.
Protocol 2: Assessment of Cholinergic Side Effects
-
Animal Model: Use a rodent model such as mice or rats.
-
Behavioral Observation: After a single administration of this compound at different dose levels, observe the animals for a predefined period (e.g., 2-4 hours).
-
Scoring System: Use a scoring system to quantify the severity of cholinergic signs (e.g., salivation, tremors, diarrhea).
-
Data Analysis: Compare the scores across different dose groups to establish a dose-response relationship for cholinergic side effects.
Visualizations
Caption: Mechanism of action of this compound at the cholinergic synapse.
Caption: Troubleshooting workflow for managing side effects in this compound studies.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velnacrine Maleate Aqueous Solution Stability
Disclaimer: Velnacrine Maleate was a drug candidate for Alzheimer's disease whose development was halted due to toxicity concerns. Consequently, extensive public data on its formulation and stability in aqueous solutions is limited. This guide is based on the fundamental principles of pharmaceutical chemistry, stability testing guidelines, and data from structurally analogous compounds. The provided protocols and troubleshooting advice are intended to serve as a starting point for researchers to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the likely cause?
A1: Discoloration of this compound solutions is likely due to oxidative or photolytic degradation. The aminoacridine core of the Velnacrine molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of colored degradation products.
Q2: I'm observing precipitation in my this compound stock solution. Why is this happening?
A2: Precipitation could be due to several factors:
-
pH Shift: Velnacrine is a basic drug formulated as a maleate salt to enhance solubility. If the pH of your solution increases, the this compound salt can convert to its less soluble free base form, causing it to precipitate out of solution.[1][2]
-
Concentration: Your solution may be supersaturated at the storage temperature.
-
Degradation: Some degradation products may be less soluble than the parent compound.
Q3: What are the primary degradation pathways for this compound in an aqueous solution?
A3: Based on its chemical structure, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: While the core structure is relatively stable against hydrolysis, forced conditions of extreme pH and temperature could potentially lead to cleavage of the amino group or other ring modifications.
-
Oxidation: The aromatic amine and the electron-rich acridine ring system are prone to oxidation, which can be catalyzed by light, heat, and metal ions.
-
Photodecomposition: Exposure to UV or visible light can induce degradation, often leading to colored byproducts.[3]
Q4: How can I improve the stability of my this compound aqueous solutions?
A4: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of the solution in a slightly acidic range (e.g., pH 3-5) using a suitable buffer system (e.g., citrate or acetate buffer) to ensure the drug remains in its more stable and soluble salt form.[1]
-
Protection from Light: Store solutions in amber vials or protect them from light to minimize photolytic degradation.[3]
-
Inert Atmosphere: For long-term storage, purging the solution and the vial headspace with an inert gas like nitrogen or argon can reduce oxidative degradation.
-
Antioxidants & Chelating Agents: Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow down the rate of all chemical degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly low potency in bioassay | Chemical degradation of this compound. | 1. Prepare fresh solutions for each experiment.2. Conduct a forced degradation study (see protocol below) to understand the stability limits of your solution.3. Use a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact drug before use. |
| Change in solution pH over time | Interaction with container material; absorption of atmospheric CO2 (if unbuffered). | 1. Use high-quality, inert glass vials (e.g., Type I borosilicate glass).2. Incorporate a suitable buffer system into your formulation. |
| Formation of new peaks in HPLC chromatogram | Generation of degradation products. | 1. Perform a forced degradation study to intentionally generate and identify potential degradation products.[4][5][6]2. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
This compound
-
HPLC-grade water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., water or methanol:water). This stock is then subjected to the following stress conditions:
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to the target concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1 M HCl, and dilute to the target concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool and dilute to the target concentration with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute to the target concentration with mobile phase for HPLC analysis.
-
Analysis: All samples, including a non-degraded control, should be analyzed by a stability-indicating HPLC method. The chromatograms are compared to identify new peaks corresponding to degradation products and to quantify the loss of this compound.
Quantitative Data Presentation
The following tables are templates for researchers to record and present their stability data.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Observations (e.g., color change) |
| Control | 48 hrs | Room Temp | |||
| 0.5 M HCl | 24 hrs | 60°C | |||
| 0.5 M NaOH | 8 hrs | 60°C | |||
| 1.5% H₂O₂ | 24 hrs | Room Temp | |||
| Heat | 48 hrs | 80°C | |||
| Light | - | Room Temp |
Table 2: pH-Rate Profile for this compound Degradation at 50°C
| Buffer System | pH | Observed Degradation Rate Constant (k_obs) (day⁻¹) |
| Citrate | 3.0 | |
| Citrate | 4.0 | |
| Acetate | 5.0 | |
| Phosphate | 6.0 | |
| Phosphate | 7.0 |
Visualizations
Caption: Hypothetical degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting this compound solution instability.
References
- 1. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. apicule.com [apicule.com]
Technical Support Center: Velnacrine Maleate Administration in Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cholinergic side effects of Velnacrine Maleate in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, Velnacrine increases the concentration and duration of action of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[1][2][3] This mechanism was the basis for its investigation as a potential treatment for Alzheimer's disease, a condition associated with reduced central acetylcholine levels.[2]
Q2: What are the expected cholinergic side effects of this compound administration in research animals?
A2: The side effects are a direct consequence of increased acetylcholine levels and the subsequent overstimulation of muscarinic and nicotinic receptors throughout the body.[4][5] These effects are often dose-dependent and can be remembered by the mnemonic "SLUDGE":
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S alivation: Excessive drooling.[6]
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L acrimation: Increased tearing.[6]
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U rination: Increased frequency or incontinence.[6]
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D efecation: Diarrhea or loose stools.[6]
-
G astrointestinal distress: Abdominal cramping, nausea, and vomiting.[6]
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E mesis: Vomiting.[6]
Other significant cholinergic side effects include:
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Muscarinic effects : Bradycardia (slow heart rate), hypotension, bronchospasm, and miosis (pupil constriction).[4]
-
Nicotinic effects : Muscle fasciculations (twitching), tremors, and in severe cases, muscle weakness leading to respiratory distress.[4][7]
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Central Nervous System (CNS) effects : Ataxia, seizures, and altered mental state.[4]
Q3: Are there any non-cholinergic side effects of this compound to be aware of?
A3: Yes. Clinical trials in humans revealed that Velnacrine can cause elevated liver enzymes (hepatotoxicity) and, in some cases, neutropenia.[2][8] Although the direct translation to animal models varies, it is crucial to monitor liver function and complete blood counts during chronic studies.
Q4: How can cholinergic side effects be managed or mitigated during an experiment?
A4: The primary strategy is the co-administration of a peripherally acting anticholinergic agent, such as glycopyrrolate or atropine. These drugs block muscarinic receptors outside of the central nervous system, counteracting the peripheral side effects of Velnacrine without interfering with its effects in the brain.
-
Glycopyrrolate is often preferred as it does not cross the blood-brain barrier, thus preserving the central cholinergic effects of Velnacrine for study.
-
Atropine can also be used and is effective at managing systemic cholinergic signs.[4]
Dose titration of both Velnacrine and the anticholinergic agent is essential to find a balance that achieves the desired central effects while minimizing peripheral adverse events.
Troubleshooting Guides
Issue 1: Animal exhibits excessive salivation, lacrimation, and diarrhea after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Dose of this compound is too high. | 1. Review the dose-response curve for your specific animal model and reduce the Velnacrine dose in subsequent experiments.2. For the current animal, administer a peripherally selective anticholinergic agent (see table below for suggested doses).3. Ensure adequate hydration and supportive care. |
| Individual animal sensitivity. | 1. Monitor the animal closely. If signs are mild, they may resolve as the drug is metabolized.2. If signs are moderate to severe, administer an anticholinergic agent.3. Consider excluding hypersensitive animals from future Velnacrine studies. |
| Rapid absorption of the drug. | 1. Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intraperitoneal).2. Administering Velnacrine with food (if oral administration) may slow absorption and reduce gastrointestinal side effects.[9] |
Issue 2: Animal shows signs of respiratory distress, muscle tremors, or weakness.
| Potential Cause | Troubleshooting Steps |
| Severe cholinergic toxicity (cholinergic crisis). | 1. This is a veterinary emergency. Immediately cease Velnacrine administration.2. Administer an appropriate dose of atropine. Atropine is preferred in this situation as it can counteract both muscarinic and some central effects.3. Provide respiratory support (e.g., oxygen supplementation, mechanical ventilation if necessary).4. Monitor vital signs closely. |
| Nicotinic receptor overstimulation. | 1. Reduce the dose of Velnacrine in future experiments.2. Consider co-administration with a peripherally acting anticholinergic in subsequent studies to manage systemic cholinergic effects. |
Data Presentation
Table 1: Incidence of Common Adverse Events of this compound in Human Clinical Trials
Data extracted from a 24-week, double-blind, placebo-controlled study in patients with Alzheimer's disease.[10]
| Adverse Event | Placebo (n=152) | Velnacrine 150 mg/day (n=149) | Velnacrine 225 mg/day (n=148) |
| Diarrhea | - | Most common | Most common |
| Treatment-related adverse clinical events | 36% | 28% | 30% |
| Reversible abnormal liver function tests (≥5x upper limit of normal) | 3% | 30% | 24% |
Table 2: Suggested Doses of Anticholinergic Agents for Managing Cholinergic Side Effects in Research Animals
These are starting doses and should be adjusted based on the observed severity of side effects and the specific animal model. Consult with a veterinarian for species-specific recommendations.
| Anticholinergic Agent | Animal | Suggested Starting Dose | Route of Administration | Reference |
| Atropine Sulfate | Rats | 0.05 mg/kg | IM, SC | [2] |
| Dogs/Cats | 0.02 - 0.04 mg/kg | IV, IM, SC | [6] | |
| Glycopyrrolate | Rats | 0.5 mg/kg | IM, SC | [2] |
| Goats | 0.01 mg/kg | IV | [11] | |
| Dogs/Cats | 0.005 - 0.01 mg/kg | IV, IM | [9] |
Experimental Protocols
Protocol: Investigating the Efficacy of this compound in a Scopolamine-Induced Amnesia Model in Rats
1. Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
2. Animals: Male Wistar rats (250-300g).
3. Materials:
-
This compound
-
Scopolamine hydrobromide
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Glycopyrrolate
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Sterile saline (0.9%)
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Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
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Administration supplies (syringes, needles, gavage tubes)
4. Experimental Groups (n=10 per group):
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Group 1 (Control): Vehicle (saline) + Vehicle (saline)
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Group 2 (Amnesia Model): Vehicle (saline) + Scopolamine (0.5 mg/kg, IP)
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Group 3 (Velnacrine Treatment): Velnacrine (e.g., 1, 3, 10 mg/kg, PO) + Scopolamine (0.5 mg/kg, IP)
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Group 4 (Protective Control): Glycopyrrolate (0.5 mg/kg, SC) + Velnacrine (e.g., 10 mg/kg, PO) + Scopolamine (0.5 mg/kg, IP)
5. Dosing and Administration:
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Administer Glycopyrrolate (Group 4) subcutaneously 15 minutes prior to Velnacrine administration to mitigate peripheral cholinergic side effects.
-
Administer this compound or its vehicle orally by gavage.
-
30 minutes after Velnacrine/vehicle administration, administer Scopolamine or its vehicle intraperitoneally.
-
30 minutes after Scopolamine/vehicle administration, begin behavioral testing.
6. Monitoring for Cholinergic Side Effects:
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Observe animals continuously for the first hour after Velnacrine administration and then every 30 minutes for the next 4 hours.
-
Score the severity of cholinergic signs (salivation, tremors, diarrhea, etc.) on a scale of 0 (none) to 3 (severe).
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If an animal exhibits severe distress (e.g., respiratory difficulty, seizures), it should be euthanized immediately.
7. Behavioral Testing:
-
Conduct the chosen behavioral test (e.g., Y-maze spontaneous alternation, Morris water maze acquisition trials).
-
Record and analyze the relevant cognitive parameters (e.g., percentage of alternations, escape latency).
8. Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Compare the incidence and severity of cholinergic side effects between Group 3 and Group 4 to assess the efficacy of glycopyrrolate co-administration.
Visualizations
References
- 1. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. dynamed.com [dynamed.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of atropine and glycopyrrolate on heart rates in conscious mature goats - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing impurities in Velnacrine Maleate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Velnacrine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for Velnacrine?
A1: Velnacrine (9-amino-1,2,3,4-tetrahydroacridin-1-ol) is synthesized via a Friedländer annulation reaction. The key starting materials are 2-aminobenzonitrile and 1,3-cyclohexanedione. The initial product of the condensation is a ketone intermediate, which is then reduced to the final alcohol, Velnacrine. The free base is subsequently converted to the maleate salt.
Q2: What are the potential sources of impurities in this compound synthesis?
A2: Impurities can arise from several sources:
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Starting materials: Impurities present in the 2-aminobenzonitrile or 1,3-cyclohexanedione can be carried through the synthesis.
-
Side reactions: Incomplete reaction or side reactions during the Friedländer annulation can lead to byproducts.
-
Degradation: The Velnacrine molecule or the maleate salt may degrade under certain conditions of heat, light, or pH.
-
Residual solvents: Solvents used in the reaction and purification steps may not be completely removed.
-
Reagents: Catalysts and other reagents used in the synthesis may lead to inorganic or organic impurities.
Q3: How can I identify impurities in my this compound sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities. A reversed-phase C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of unknown impurities, which aids in their structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is used to identify and quantify volatile organic impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.
Troubleshooting Guides
Issue 1: Low Yield of Velnacrine
| Potential Cause | Troubleshooting Action |
| Incomplete Friedländer Annulation | Optimize reaction temperature and time. Ensure efficient removal of water formed during the reaction. |
| Sub-optimal Catalyst | Screen different acid catalysts (e.g., p-toluenesulfonic acid, zinc chloride) and optimize the catalyst loading. |
| Inefficient Reduction Step | Evaluate different reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions (temperature, solvent). |
| Product Loss During Work-up | Optimize extraction and precipitation/crystallization procedures. Analyze mother liquor for dissolved product. |
Issue 2: Presence of Unknown Impurities in HPLC Analysis
| Potential Impurity | Potential Cause | Minimization Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time or temperature. Adjust stoichiometry of reactants. |
| Over-oxidation Product | Harsh reaction conditions or exposure to air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants if necessary. |
| Dimerization Products | High concentration of reactants or intermediates. | Control the rate of addition of reactants. Use a more dilute reaction mixture. |
| Michael Adduct with Maleic Acid | Reaction of the Velnacrine free base with maleic acid during salt formation or storage. | Control the temperature and stoichiometry during salt formation. Store the maleate salt in a cool, dry place. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Visualizations
Technical Support Center: Velnacrine Maleate Immunoassay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering issues with Velnacrine Maleate's potential cross-reactivity in immunoassays. While direct cross-reactivity of this compound is not extensively documented in scientific literature, its chemical properties as a small molecule with an amine group and its known plasma protein binding suggest potential for interference in sensitive immunoassays.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and mitigating potential interference from this compound in your immunoassay.
Issue 1: Higher than Expected Background Signal or False Positives
High background noise or false-positive results can be indicative of non-specific binding of this compound or its metabolites to the assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background or false positives.
Detailed Steps:
| Step | Action | Rationale |
| 1. Buffer Optimization | Adjust the pH of the assay buffer. Increase the salt concentration (e.g., NaCl). Add a non-ionic surfactant (e.g., Tween-20) at a low concentration. | This compound has a positive charge at physiological pH which can lead to electrostatic interactions with negatively charged surfaces on the microplate or with assay proteins. Adjusting pH and ionic strength can disrupt these non-specific interactions. Surfactants can reduce hydrophobic interactions.[1] |
| 2. Blocking Efficiency Check | Increase the concentration or incubation time of the blocking buffer. Test alternative blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available synthetic blockers). | Inadequate blocking can leave sites on the microplate open for this compound to bind non-specifically. Different blockers have different properties and one may be more effective at preventing this binding. |
| 3. Sample Dilution & Matrix Effects | Perform a serial dilution of your sample. Prepare a spike-and-recovery experiment by adding a known concentration of this compound to a blank matrix and a sample matrix to assess recovery. | High concentrations of this compound or its metabolites may overwhelm the assay's capacity to block non-specific interactions. Dilution can mitigate this. The sample matrix itself can also contribute to interference. |
| 4. Antibody Specificity | If possible, try a different antibody clone (monoclonal) or a different lot of polyclonal antibody. Consider using F(ab')2 fragments of the detection antibody. | The cross-reactivity could be specific to the antibody being used. F(ab')2 fragments lack the Fc region, which can sometimes be involved in non-specific binding. |
| 5. Sample Pre-treatment | Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove this compound from the sample before running the immunoassay. | If the interference is severe and cannot be resolved by other means, physically removing the interfering substance is a viable option. |
Issue 2: Lower than Expected Signal or False Negatives
A decrease in the expected signal could indicate that this compound is interfering with the binding of the analyte to the antibody.
Troubleshooting Workflow:
References
Velnacrine Maleate Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and potentially enhancing the in vivo bioavailability of Velnacrine Maleate. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo bioavailability of this compound?
A1: this compound undergoes extensive first-pass metabolism, which significantly limits its oral bioavailability. Studies have shown that a substantial portion of the drug is metabolized before it can reach systemic circulation.
Q2: What is the primary metabolic pathway for this compound?
A2: The primary metabolic route for this compound is hydroxylation of the tetrahydroaminoacridine ring. This is followed by the formation of other minor hydroxylated and dihydroxylated metabolites. Phase II metabolism, such as glucuronidation, does not appear to be a significant pathway.[1]
Q3: How does the metabolism of this compound differ across species?
A3: The extent of metabolism varies across species. In humans, only about 10% of an oral dose is excreted as unchanged Velnacrine in the urine. In dogs and rats, the percentages of unchanged drug in urine are higher, at approximately 19% and 33%, respectively.[1] This suggests that the first-pass effect is most pronounced in humans.
Q4: What are the key physicochemical properties of this compound to consider for formulation development?
Troubleshooting Guide: Common Experimental Issues
Issue 1: High variability in plasma concentrations of this compound in animal studies.
-
Potential Cause: Inconsistent oral absorption due to poor aqueous solubility or degradation in the gastrointestinal tract. Food effects can also significantly alter absorption.
-
Troubleshooting Steps:
-
Standardize feeding schedule: Ensure animals are fasted for a consistent period before and after drug administration to minimize food-drug interactions.
-
Use a solubilizing vehicle: Formulate this compound in a vehicle known to enhance the solubility of poorly soluble compounds. See the "Potential Strategies" section for suggestions.
-
Consider alternative routes of administration: For initial pharmacokinetic studies, intravenous (IV) administration can bypass absorption issues and provide a baseline for absolute bioavailability calculations.
-
Issue 2: Very low or undetectable plasma concentrations of the parent drug after oral administration.
-
Potential Cause: Extensive first-pass metabolism in the liver is the most likely cause.[1]
-
Troubleshooting Steps:
-
Increase the dose: While being mindful of potential toxicity, a higher dose may result in detectable plasma concentrations of the parent drug.
-
Co-administration with a metabolic inhibitor: In preclinical studies, co-administration with a known inhibitor of the relevant cytochrome P450 enzymes could decrease first-pass metabolism and increase systemic exposure. However, this approach is for investigative purposes and may not be clinically translatable.
-
Focus on measuring metabolites: Quantifying the major metabolites in plasma can confirm that the drug was absorbed and metabolized, providing insights into the extent of the first-pass effect.
-
Issue 3: Difficulty in establishing a clear dose-response relationship in efficacy studies.
-
Potential Cause: The low and variable bioavailability can lead to inconsistent drug exposure at the target site, masking the true dose-response relationship.
-
Troubleshooting Steps:
-
Implement formulation strategies to improve bioavailability: A more consistent and higher bioavailability will lead to more predictable plasma concentrations and a clearer correlation with pharmacological effects.
-
Monitor plasma concentrations: Correlating the observed pharmacological effect with the measured plasma concentrations of this compound in individual animals can help to establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship.
-
Potential Strategies to Enhance Bioavailability
Given the extensive metabolism of this compound, the following strategies, while not yet reported specifically for this compound, are based on established principles for improving the bioavailability of similar drugs.
Formulation-Based Approaches
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Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and absorption.[2][3]
-
Nanotechnology: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its transport across the intestinal epithelium.[4] For its parent compound, tacrine, nanoencapsulation for intranasal delivery has been explored to bypass first-pass metabolism.[5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and, consequently, its absorption.
Chemical Modification
-
Prodrug Approach: Designing a prodrug of this compound could temporarily mask the site of metabolism, allowing the molecule to be absorbed intact before being converted to the active drug in systemic circulation.
Quantitative Data Summary
Table 1: Physicochemical Properties of Velnacrine and this compound
| Property | Velnacrine | This compound |
| Molecular Formula | C₁₃H₁₄N₂O | C₁₇H₁₈N₂O₅ |
| Molecular Weight | 214.26 g/mol | 330.33 g/mol |
| LogP (Predicted) | 1.4 | Not available |
Data sourced from PubChem.[6][7]
Table 2: In Vivo Metabolism of this compound (Expressed as % of Unchanged Drug in Urine)
| Species | % Unchanged Drug in Urine |
| Human | ~10% |
| Dog | ~19% |
| Rat | ~33% |
Data adapted from a disposition study of [14C]this compound.[1]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats (Hypothetical)
Objective: To determine the absolute oral bioavailability of a novel this compound formulation compared to an intravenous solution.
Animals: Male Sprague-Dawley rats (250-300g), divided into two groups (n=6 per group): Oral and Intravenous (IV).
Drug Formulation:
-
Oral: this compound suspended in a 0.5% carboxymethyl cellulose (CMC) solution.
-
IV: this compound dissolved in sterile saline.
Procedure:
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound suspension by oral gavage at a dose of 10 mg/kg.
-
IV Group: Administer the this compound solution via a tail vein injection at a dose of 2 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, and at 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
Experimental Workflow
References
- 1. Evaluation of HP 029 (this compound) in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of buprenorphine after intravenous administration of clinical doses to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
Velnacrine Maleate Technical Support Center: Preventing Degradation During Sample Preparation
For researchers, scientists, and drug development professionals working with Velnacrine Maleate, ensuring sample integrity is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation that may lead to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper sample preparation crucial?
This compound is the maleate salt of Velnacrine, a potent, centrally-acting, reversible inhibitor of the enzyme acetylcholinesterase. It is a derivative of tacrine and has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] Proper sample preparation is critical because this compound, like many pharmaceutical compounds, can be susceptible to degradation under various physical and chemical stresses. Degradation can lead to a loss of the active pharmaceutical ingredient (API), the formation of impurities, and consequently, inaccurate analytical results, compromising the validity of research and development studies.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors that can induce the degradation of this compound during sample preparation include pH, temperature, light, and the presence of oxidizing agents. The selection of appropriate solvents and excipients is also crucial to prevent unwanted chemical reactions.
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound powder should be stored at -20°C. When in solution, it is recommended to store it at -80°C. Following these storage guidelines is the first step in preventing degradation before your experiment even begins.
Q4: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor influencing the stability of this compound. A study on a structurally similar bis-tacrine analog, which has a pKa of approximately 8, revealed that the compound is relatively stable in acidic conditions but is susceptible to base-catalyzed degradation at a pH of 8 or higher.[3] Therefore, to prevent degradation, it is recommended to prepare this compound samples in acidic to neutral solutions (ideally pH < 7).
Q5: Is this compound sensitive to light?
Q6: What is the impact of temperature on the stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. The study on the bis-tacrine analog indicated that degradation is more pronounced at temperatures of 50°C and above, especially in alkaline solutions.[3] Therefore, it is recommended to avoid exposing this compound solutions to high temperatures during sample preparation. If heating is necessary for dissolution, it should be done for the shortest possible time and at the lowest effective temperature.
Troubleshooting Guide for this compound Degradation
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation during sample preparation.
Problem 1: Inconsistent or lower than expected analytical results.
This is a common indicator of sample degradation, where the concentration of the active analyte is reduced.
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Possible Cause 1.1: pH-induced degradation.
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Troubleshooting: Verify the pH of your sample and diluents. If the pH is neutral to alkaline (pH ≥ 7), this could be the primary cause of degradation.
-
Solution: Prepare your samples in a slightly acidic buffer (e.g., pH 4-6). For analyses such as HPLC, ensure the mobile phase is also within a suitable pH range.
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-
Possible Cause 1.2: Thermal degradation.
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Troubleshooting: Review your sample preparation protocol for any steps involving high heat (e.g., prolonged sonication or heating for dissolution).
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Solution: Minimize exposure to heat. If dissolution is challenging, try gentle warming (e.g., not exceeding 40°C) for a short period or explore alternative solvents. Always keep samples cool when not in use.
-
-
Possible Cause 1.3: Photodegradation.
-
Troubleshooting: Assess the light conditions in your laboratory and during sample storage.
-
Solution: Work under subdued light and use amber vials or foil-wrapped containers for all sample and stock solutions.
-
Problem 2: Appearance of unknown peaks in the chromatogram.
The presence of extra peaks in your analytical run, such as in an HPLC chromatogram, often signifies the formation of degradation products.
-
Possible Cause 2.1: Formation of degradation products.
-
Troubleshooting: This is a direct consequence of degradation. The conditions causing the degradation need to be identified.
-
Solution: Perform a systematic evaluation of your sample preparation steps. A forced degradation study (see Protocol 3.1) can help identify the conditions (acid, base, oxidation, heat, light) that are causing the degradation and the resulting impurity profile.
-
-
Possible Cause 2.2: Interaction with excipients or container.
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Troubleshooting: Consider the possibility of this compound reacting with other components in your formulation or adsorbing to the container surface.
-
Solution: Ensure all excipients are compatible with this compound. It may be necessary to consult literature on drug-excipient compatibility studies. Use inert container materials like glass or polypropylene.
-
Problem 3: Poor solubility or precipitation of the sample.
Difficulty in dissolving the compound or observing precipitation can be related to stability issues.
-
Possible Cause 3.1: Incorrect solvent or pH.
-
Troubleshooting: The solubility of this compound is dependent on the pH and the solvent system.
-
Solution: Adjust the pH of your solvent to the acidic range, which can improve the solubility of the amine-containing Velnacrine molecule. If using a mixed solvent system, ensure the components are miscible and do not promote precipitation.
-
-
Possible Cause 3.2: Concentration exceeds solubility limit.
-
Troubleshooting: You may be attempting to prepare a solution that is too concentrated for the chosen solvent system.
-
Solution: Determine the solubility of this compound in your chosen solvent system. Prepare solutions at a concentration well below the saturation point.
-
Key Experiments and Protocols
Protocol 3.1: General Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method. This involves subjecting the drug to stress conditions to accelerate its degradation.
Objective: To identify potential degradation products and the conditions that lead to the degradation of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer in the acidic pH range) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and monitor at various time points.
-
Dilute the samples for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a high temperature (e.g., 70°C).
-
Expose a solution of this compound to the same temperature.
-
Sample at different time intervals and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug and a solution of the drug to UV light (e.g., 254 nm) and fluorescent light.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at various time points.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Data Summary
While specific forced degradation data for this compound is not publicly available, the following table summarizes the stability profile of a closely related tacrine analog, which can serve as a valuable guide.
Table 1: Stability Profile of a Tacrine Analog (structurally similar to Velnacrine)
| Condition | Observation | Implication for this compound |
| Acidic pH | Relatively stable | Sample preparation in acidic buffers (pH < 7) is recommended. |
| Alkaline pH (≥ 8) | Subject to base-catalyzed degradation | Avoid alkaline conditions during sample preparation and analysis. |
| Elevated Temperature (≥ 50°C) | Degradation is accelerated, especially in alkaline solutions | Avoid high temperatures during sample preparation. Use minimal heat for dissolution if necessary. |
Data based on a study of a bis-THA analog of tacrine.[3]
Visual Guides
The following diagrams illustrate the key factors in this compound degradation, a troubleshooting workflow, and the experimental process for a forced degradation study.
Caption: Key factors that can lead to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent analytical results with this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective tacrine analog--biomembrane permeation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Responses to Velnacrine Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velnacrine Maleate. The information is designed to address specific issues that may arise during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft.[2] This mechanism is the basis for its investigation as a potential treatment for cognitive deficits, such as those seen in Alzheimer's disease.
Q2: What are the common animal models used for studying this compound?
A2: this compound has been studied in various animal models, including rats (Sprague-Dawley), dogs, and non-human primates (macaques).[3] The choice of animal model often depends on the specific research question, such as cognitive enhancement, pharmacokinetics, or toxicity profiling.
Q3: What is the primary metabolic pathway for this compound?
A3: this compound is extensively metabolized, primarily through hydroxylation of the tetrahydroaminoacridine ring.[3] Other minor hydroxylated and dihydroxylated metabolites have also been identified. Phase II metabolism does not appear to be a significant route of elimination.[3]
Q4: Are there known species differences in the metabolism and pharmacokinetics of this compound?
A4: Yes, significant species-specific differences in the metabolism and pharmacokinetics of this compound have been observed. For instance, the percentage of unchanged drug excreted in urine differs between rats, dogs, and humans.[3] Such variations can contribute to different plasma concentrations and durations of action, which is a critical factor to consider when designing and interpreting animal studies.
Q5: What are the most significant side effects observed with this compound in animal and human studies?
A5: The most notable side effect of this compound is hepatotoxicity, characterized by elevated liver enzymes.[2][4] Other reported adverse effects include gastrointestinal issues such as diarrhea.[4] Due to these toxic effects, the dosage in preclinical studies is often guided by side effects rather than therapeutic efficacy.
Troubleshooting Guides
This section provides guidance on common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Behavioral Responses
Symptoms:
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Inconsistent or highly variable results in behavioral assays (e.g., cognitive tasks) within the same treatment group.
-
Lack of a clear dose-response relationship.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Species and Strain Differences | Different species and even strains of the same species can exhibit significant variations in drug metabolism and response. Ensure the chosen animal model is appropriate for the study objectives. If variability persists, consider using a more genetically homogeneous strain. |
| Pharmacokinetic Variability | Factors such as low solubility, high dose, and pH-dependent solubility can lead to variable absorption and exposure.[5] Consider optimizing the drug formulation and vehicle to improve solubility and consistency of absorption. Monitoring plasma drug concentrations can help correlate exposure with behavioral outcomes. |
| Experimental Procedures | Minor variations in experimental protocols, handling stress, and environmental conditions can significantly impact behavioral outcomes. Standardize all experimental procedures, including animal handling, dosing times, and behavioral testing protocols. |
| Individual Animal Differences | Biological variation is inherent in animal studies.[6] Increase the sample size per group to improve statistical power and account for individual differences. |
Issue 2: Unexpected Toxicity or Adverse Events
Symptoms:
-
Animals showing signs of distress, such as lethargy, weight loss, or changes in grooming behavior.
-
Elevated liver enzymes in blood work.
-
Mortality in the treatment group.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hepatotoxicity | This compound is known to cause liver injury.[2][4] Regularly monitor liver function through blood tests (ALT, AST). Consider reducing the dose or the frequency of administration. In case of severe toxicity, discontinue the treatment. |
| Cholinergic Side Effects | As a cholinesterase inhibitor, Velnacrine can cause overstimulation of the parasympathetic nervous system, leading to side effects like diarrhea, salivation, and bradycardia.[7][8] Monitor animals for signs of cholinergic toxicity. Adjusting the dose may help mitigate these effects. |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may have its own toxic effects. Conduct a vehicle-only control group to assess any effects of the formulation itself. |
| Dose Miscalculation | Ensure accurate calculation of the dose based on the animal's body weight. Double-check all calculations before administration. |
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound in different species. This data highlights the inherent variability across species.
| Parameter | Rats | Dogs | Monkeys | Humans |
| Primary Route of Elimination | Urine[3] | Urine[3] | Not specified | Urine[3] |
| Unchanged Drug in Urine (%) | ~33%[3] | ~19%[3] | Not specified | ~10%[3] |
| Bioavailability | Low (12.6%)[9] | Moderate (59.8%)[9] | Low (6.5%)[9] | Not specified |
| Elimination Half-life | ~1 hour[9] | 2-4 hours[9] | 2-4 hours[9] | Shorter than total radioactivity |
Experimental Protocols
Delayed Matching-to-Sample (DMTS) Task in Non-Human Primates
This protocol is a cognitive assay to evaluate the effect of this compound on short-term memory.
Objective: To assess the impact of this compound on the memory performance of aged macaques.
Materials:
-
This compound
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Vehicle (e.g., sterile water)
-
DMTS apparatus with a stimulus display and response levers/touch screen
-
Food rewards (e.g., fruit pellets)
Procedure:
-
Animal Training: Train aged macaques on the DMTS task until they reach a stable baseline performance. The task involves presenting a "sample" stimulus, followed by a delay period, and then a "choice" phase where the animal must select the matching stimulus to receive a reward.
-
Dosing: Administer this compound or vehicle orally (PO). Doses can range from 1 to 6 mg/kg.
-
Testing: Conduct the DMTS test session 30 minutes post-dosing. A second session can be conducted at 24 hours post-dosing to assess the duration of the effect.
-
Data Collection: Record the accuracy of responses, particularly for trials with longer delay intervals, as this is where memory deficits are more pronounced.
-
Pharmacokinetic Sampling: Collect blood samples at various time points (e.g., 30 min, 1, 2, 4, 6, and 24 hours post-dose) to determine plasma concentrations of this compound and correlate them with behavioral performance.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is used to determine the inhibitory potency of this compound on AChE activity.
Objective: To quantify the IC50 value of this compound for AChE.
Materials:
-
This compound
-
Purified acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, AChE, ATC, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Phosphate buffer
-
This compound at various concentrations (to generate a dose-response curve)
-
DTNB solution
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Substrate Addition: Add the ATC solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits Acetylcholinesterase (AChE).
References
- 1. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of [14C]this compound in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Velnacrine Maleate vs. Tacrine: A Comparative Analysis of Efficacy and Toxicity in Alzheimer's Disease
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and toxicity of two early-generation cholinesterase inhibitors for the treatment of Alzheimer's disease.
This guide provides a detailed comparison of velnacrine maleate and its parent compound, tacrine, two of the first cholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease. While both compounds aimed to address the cholinergic deficit characteristic of the disease, their clinical utility has been limited by modest efficacy and significant toxicity profiles. This analysis synthesizes data from clinical trials and preclinical studies to offer a clear perspective on their relative performance.
Efficacy Analysis
Both velnacrine and tacrine demonstrated a modest but statistically significant improvement in cognitive function in patients with mild to moderate Alzheimer's disease compared to placebo. The primary measure of efficacy in most clinical trials was the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), a standardized tool for assessing memory, language, and praxis.
In a 24-week, double-blind, placebo-controlled study, patients receiving this compound at doses of 150 mg/day and 225 mg/day showed no deterioration in ADAS-Cog scores, whereas the placebo group's scores deteriorated[1]. The higher dose of 225 mg/day was found to be more effective than 150 mg/day[1]. Similarly, short-term studies with velnacrine demonstrated its superiority to placebo on the ADAS-Cog and other cognitive tests[2].
Tacrine also showed a statistically significant, albeit small, reduction in the decline of cognitive function in short-term studies[3]. In a 12-week trial, patients receiving 80 mg/day of tacrine showed significant improvement on the ADAS-Cog compared to placebo[3]. However, the clinical relevance of these benefits has been a subject of debate[4].
It is important to note that direct head-to-head clinical trials comparing the efficacy of velnacrine and tacrine are limited. The available data is primarily from separate placebo-controlled trials.
Table 1: Comparative Efficacy Data from Placebo-Controlled Clinical Trials
| Feature | This compound | Tacrine |
| Primary Efficacy Endpoint | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), Clinical Global Impression of Change (CGIC) | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), Clinician-rated Clinical Global Impression of Change (CGIC) |
| Key Efficacy Findings | - No deterioration in ADAS-Cog scores at 24 weeks (vs. deterioration in placebo group)[1].- 225 mg/day more effective than 150 mg/day[1].- Significant improvement in ADAS-Cog scores in a 6-week dose-replication study[5]. | - Statistically significant reduction in the decline of cognitive function[3].- Dose-related improvement on the ADAS-Cog at 12 weeks[3]. |
| Magnitude of Effect | Modest clinical improvement in a subset of patients[5]. | Modest, with questionable clinical significance of behavioral improvements[4]. |
Toxicity Profile
The clinical development and use of both velnacrine and tacrine have been significantly hampered by their toxicity profiles, with hepatotoxicity being the most prominent concern.
Elevated serum aminotransferase levels were a frequent adverse event for both drugs. In a study of velnacrine, treatment was discontinued due to reversible abnormal liver function tests (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day, compared to 3% in the placebo group[1]. Similarly, for tacrine, therapy was associated with serum aminotransferase elevations in almost half of the patients, with elevations greater than three times the upper limit of normal occurring in 25% of patients[6][7]. These elevations were typically asymptomatic and reversible upon discontinuation of the drug[3][6][7].
An in vitro study comparing the cytotoxicity of tacrine and its metabolites, including velnacrine, in cultured hepatocytes found that tacrine was more cytotoxic than its monohydroxy metabolites[8].
Other common adverse events for both drugs were related to cholinergic stimulation and included gastrointestinal symptoms such as nausea, vomiting, and diarrhea[1][3][5][9].
Table 2: Comparative Toxicity Data
| Adverse Event | This compound | Tacrine |
| Hepatotoxicity | - Reversible abnormal liver function tests (≥5x ULN) leading to discontinuation in 24-30% of patients[1].- Asymptomatic elevation in liver transaminases in 29% of patients[5]. | - Serum aminotransferase elevations in almost 50% of patients[6].- ALT elevations >3x ULN in 25% of patients[6][7].- Liver toxicity is reversible and detected by weekly monitoring[3]. |
| Gastrointestinal Effects | - Diarrhea was the most common clinical adverse event[1].- Nausea and vomiting also reported[5]. | - Nausea and/or vomiting (8%), diarrhea (5%), abdominal pain (4%), dyspepsia (3%)[3]. |
| Other Common Adverse Events | - Rash[5]. | - Rash (3%)[3]. |
| Withdrawal due to Adverse Events | - High withdrawal rates in clinical trials due to adverse events[10]. | - Elevated transaminases were a common reason for withdrawal[7]. |
Experimental Protocols
Assessment of Cognitive Efficacy: The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a widely used and validated instrument in Alzheimer's disease clinical trials to measure the severity of cognitive symptoms[11]. It consists of 11 tasks that evaluate key cognitive domains affected by the disease.
-
Methodology: The scale is administered by a trained rater and takes approximately 30 to 60 minutes to complete[11]. The tasks include:
-
Word Recall: Assessing immediate memory.
-
Naming Objects and Fingers: Evaluating language abilities.
-
Commands: Testing comprehension and the ability to follow instructions.
-
Constructional Praxis: Assessing visuospatial abilities.
-
Ideational Praxis: Evaluating the ability to carry out a sequence of actions.
-
Orientation: Testing awareness of time and place.
-
Word Recognition: Assessing recognition memory.
-
Remembering Test Instructions: Evaluating attention and memory.
-
Spoken Language Ability: Rater's assessment of the patient's language.
-
Word-Finding Difficulty in Spontaneous Speech: Rater's observation.
-
Comprehension of Spoken Language: Rater's assessment.
Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Monitoring of Hepatotoxicity: Liver Function Tests
Due to the significant risk of hepatotoxicity associated with both velnacrine and tacrine, rigorous monitoring of liver function was a critical component of clinical trials.
-
Methodology:
-
Parameters Measured: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Frequency of Monitoring: Weekly blood tests were necessary, particularly during the initial phase of treatment[12].
-
Actionable Thresholds: Dose adjustments or discontinuation of the drug were typically required if ALT levels exceeded three to five times the upper limit of normal[1][6].
-
Visualizing the Mechanism and Process
Cholinergic Signaling Pathway in Alzheimer's Disease
Velnacrine and tacrine act as cholinesterase inhibitors, thereby increasing the levels of acetylcholine in the synaptic cleft. This is intended to compensate for the loss of cholinergic neurons and enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Caption: Cholinergic signaling pathway and the mechanism of action of velnacrine and tacrine.
Experimental Workflow for a Typical Clinical Trial
The evaluation of cholinesterase inhibitors like velnacrine and tacrine in Alzheimer's disease typically follows a structured clinical trial workflow.
Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of a cholinesterase inhibitor.
Conclusion
This compound and tacrine represent the initial attempts to pharmacologically address the cognitive decline in Alzheimer's disease through the inhibition of cholinesterase. While both demonstrated a statistically significant, though modest, efficacy in slowing cognitive decline, their clinical utility was severely limited by a high incidence of adverse events, most notably hepatotoxicity. The need for frequent and vigilant monitoring of liver function, coupled with the limited clinical benefit, ultimately led to these drugs being largely superseded by newer, better-tolerated cholinesterase inhibitors. This comparative analysis underscores the critical importance of the therapeutic index in the development of drugs for chronic, non-curative diseases.
References
- 1. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical review of cholinesterase inhibitors as a treatment modality in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cogstate.com [cogstate.com]
- 12. Alzheimer's disease: how to give and monitor tacrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Velnacrine Maleate and Donepezil: In Vitro Potency in Acetylcholinesterase Inhibition
For researchers and drug development professionals in the field of neurodegenerative diseases, particularly Alzheimer's, the efficacy of acetylcholinesterase (AChE) inhibitors is of paramount importance. This guide provides a detailed comparison of the in vitro potency of two such inhibitors: Velnacrine Maleate and Donepezil. By examining key experimental data and methodologies, this document aims to offer an objective assessment of their relative performance.
Quantitative Comparison of In Vitro Potency
The primary measure of in vitro potency for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency. The available data for this compound and Donepezil in inhibiting AChE are summarized below.
| Compound | IC50 Value | Enzyme Target |
| This compound | 3.27 µM[1] | Acetylcholinesterase (AChE) |
| Donepezil | 6.7 nM[2][3] | Acetylcholinesterase (AChE) |
Note: The significant difference in the units (µM for this compound and nM for Donepezil) highlights a substantial disparity in their in vitro potency against acetylcholinesterase. Donepezil is considerably more potent, requiring a much lower concentration to achieve 50% inhibition of the enzyme.
Experimental Protocols
The in vitro inhibition of acetylcholinesterase activity is commonly determined using a spectrophotometric method, most notably the Ellman's method. This assay is a reliable and widely used technique for screening AChE inhibitors.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at a specific wavelength (typically around 412 nm). The rate of color formation is proportional to the AChE activity.
General Protocol Outline:
-
Reagent Preparation:
-
Phosphate buffer (typically pH 8.0).
-
Acetylcholinesterase (AChE) enzyme solution.
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Inhibitor solutions: this compound and Donepezil at various concentrations.
-
-
Assay Procedure (performed in a 96-well plate):
-
To each well, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle for control).
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
Both this compound and Donepezil primarily exert their therapeutic effects by inhibiting the acetylcholinesterase enzyme. This inhibition leads to an increase in the levels of acetylcholine, a key neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Donepezil's Mechanism of Action:
Donepezil is a selective and reversible inhibitor of AChE. Beyond its primary function, some studies suggest that Donepezil's mechanism may involve other pathways, including the modulation of the MAPK and Ras signaling pathways.[4][5] This suggests potential neuroprotective effects beyond simple symptomatic relief.
Caption: Signaling pathway of Donepezil's action.
This compound's Mechanism of Action:
Velnacrine, a hydroxylated derivative of tacrine, also functions as a cholinesterase inhibitor.[6] It is considered a noncompetitive inhibitor of acetylcholinesterase.[7] Its mechanism is primarily understood through its ability to increase cholinergic neurotransmission in vitro.[6]
Caption: Signaling pathway of this compound's action.
Experimental Workflow
The general workflow for comparing the in vitro potency of these two compounds is outlined below.
Caption: Workflow for in vitro potency comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Acetylcholinesterase Inhibitor [benchchem.com]
A Comparative Analysis of the Neuroprotective Effects of Velnacrine Maleate and Other Cholinesterase Inhibitors
A Guide for Researchers and Drug Development Professionals
The landscape of Alzheimer's disease treatment has long been dominated by cholinesterase inhibitors, a class of drugs that primarily address the symptomatic decline in cognitive function by increasing the availability of acetylcholine in the brain. However, emerging evidence suggests that these compounds may also exert neuroprotective effects, potentially slowing the underlying neurodegenerative processes. This guide provides a comparative analysis of the neuroprotective properties of Velnacrine Maleate against other established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.
This compound, a derivative of tacrine, was one of the early cholinesterase inhibitors investigated for Alzheimer's disease. Its development was halted in 1994 due to concerns about hepatotoxicity.[1] Consequently, the body of preclinical research on its specific neuroprotective mechanisms is less extensive compared to agents that received regulatory approval and have been in clinical use for decades. This comparison, therefore, draws upon the available data for Velnacrine and its parent compound, tacrine, while providing a more detailed quantitative analysis of its counterparts.
Comparative Neuroprotective Effects: A Tabular Summary
The following tables summarize the available quantitative data on the neuroprotective effects of this compound, Donepezil, Rivastigmine, and Galantamine from various in vitro and in vivo studies. It is important to note the heterogeneity in experimental models and conditions, which should be considered when making direct comparisons.
Table 1: Effects on Neuronal Viability and Protection Against Toxicity
| Cholinesterase Inhibitor | Experimental Model | Toxin/Insult | Key Findings | Citation |
| This compound | Rat hepatocytes | Oxidative stress (glutathione depletion) | Increased cytotoxicity observed, suggesting a potential role of oxidative stress pathways in its effects. | [2] |
| Donepezil | Rat pheochromocytoma cells (PC12) | Amyloid-β (Aβ) 25-35 | Dose-dependently increased cell viability. | [3] |
| Rat septal neurons | Aβ neurotoxicity | Attenuated LDH efflux by 9.4% (0.1 µM), 17.4% (1 µM), and 22.5% (10 µM). | [4] | |
| Rivastigmine | Human neuroblastoma cells (SH-SY5Y) | Toxic injury | 100 µM rivastigmine decreased cell death by 40%. | [5] |
| Galantamine | Rat hippocampal slices | Oxygen-glucose deprivation | 5 µM and 15 µM galantamine significantly reduced LDH release by approximately 50-56%. | [6][7] |
| Rat cortical neurons | NMDA-induced excitotoxicity | Showed a concentration-dependent neuroprotective effect. |
Table 2: Modulation of Apoptotic and Anti-Apoptotic Markers
| Cholinesterase Inhibitor | Experimental Model | Key Findings | Citation |
| This compound | - | Data not available | - |
| Donepezil | Rat model of cholinergic depletion | Reduced hippocampal and neocortical caspase-3 activity. | [8][9] |
| Primary neuron cultures | Prevented glutamate-induced caspase-3 activation. | [10] | |
| Rivastigmine | - | Putative mechanism involves enhancement of the heat shock response (Hsf1 activation, increased hsp70 mRNA). | [5] |
| Galantamine | Alzheimer's-related models | Upregulation of the protective protein Bcl-2. | [11] |
Table 3: Effects on Oxidative Stress and Inflammatory Markers
| Cholinesterase Inhibitor | Experimental Model | Key Findings | Citation |
| This compound | Rat hepatocytes | Enhanced cytotoxicity under conditions of oxidative stress. | [2] |
| Donepezil | In vitro study | Showed dose-dependent free radical scavenging activity in DPPH and NO assays. | [12] |
| Rivastigmine | - | Data not available in the reviewed literature for direct oxidative stress markers. | - |
| Galantamine | Human lymphocytes | Protected against hydrogen peroxide-induced oxidative damage. | [13] |
| Rat model of Alzheimer's disease | Diminished NADPH oxidase expression. | [14] |
Signaling Pathways in Cholinesterase Inhibitor-Mediated Neuroprotection
Several signaling pathways have been implicated in the neuroprotective effects of cholinesterase inhibitors. A key pathway is the PI3K/AKT signaling cascade, which is crucial for promoting cell survival.[7][11][15][16] Activation of this pathway can lead to the inhibition of pro-apoptotic proteins and the activation of factors that promote neuronal resilience. Additionally, the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, appears to be a common mechanism through which these drugs exert their neuroprotective effects, independent of their primary cholinesterase-inhibiting activity.[4][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the neuroprotective effects of cholinesterase inhibitors.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the cholinesterase inhibitor at various concentrations for a predetermined period, followed by co-incubation with a neurotoxic agent (e.g., Aβ peptide, glutamate).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[3]
-
b) LDH (Lactate Dehydrogenase) Release Assay
This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol Outline:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at a wavelength of approximately 490 nm.
-
Cytotoxicity is calculated based on the LDH released from treated cells relative to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
-
Apoptosis Assays
a) Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific peptide substrate that is conjugated to a fluorophore or a chromophore. The resulting fluorescence or color change is proportional to the caspase-3 activity.
-
Protocol Outline:
-
Treat cells and induce apoptosis as required.
-
Lyse the cells to release their contents.
-
Add the cell lysate to a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate to allow for the enzymatic reaction.
-
Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm) or absorbance.
-
The fold-increase in caspase-3 activity is determined by comparing the results from treated and untreated cells.[9][17]
-
b) Western Blot for Bcl-2 Family Proteins
Western blotting can be used to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Prepare protein lysates from treated and control cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bcl-2 or Bax.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin).[18][19]
-
Oxidative Stress Assays
a) Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes.
-
Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable and non-fluorescent. Once inside the cell, they are deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Outline:
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with the cholinesterase inhibitor and/or an oxidative stressor.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
The increase in fluorescence is indicative of an increase in intracellular ROS.[20]
-
Signaling Pathway Analysis
a) Western Blot for PI3K/AKT Pathway Proteins
This technique is used to assess the activation of the PI3K/AKT pathway by detecting the phosphorylated (activated) forms of key proteins.
-
Principle: Similar to the Western blot for Bcl-2, this method uses antibodies specific to the phosphorylated forms of proteins like AKT and GSK-3β.
-
Protocol Outline:
Conclusion
The available evidence suggests that cholinesterase inhibitors, including Donepezil, Rivastigmine, and Galantamine, possess neuroprotective properties that extend beyond their primary function of enhancing cholinergic neurotransmission. These effects are mediated through multiple mechanisms, including the activation of pro-survival signaling pathways like PI3K/AKT, anti-apoptotic actions, and the mitigation of neurotoxicity and oxidative stress.
For researchers and drug development professionals, this guide highlights the multifaceted nature of cholinesterase inhibitors and underscores the importance of evaluating both symptomatic and potential disease-modifying effects. The provided experimental protocols offer a foundation for further research into the neuroprotective potential of novel and existing compounds targeting neurodegenerative diseases. Future studies directly comparing the neuroprotective profiles of a wider range of cholinesterase inhibitors under standardized conditions would be invaluable to the field.
References
- 1. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 6. 2.3. Cell Viability Assay [bio-protocol.org]
- 7. Caspase-3 activity assay [bio-protocol.org]
- 8. caspase3 assay [assay-protocol.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The ACTION study: methodology of a trial to evaluate safety and efficacy of a higher dose rivastigmine transdermal patch in severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
a comparative study of the side effect profiles of first and second-generation cholinesterase inhibitors
A Guide for Researchers and Drug Development Professionals
Cholinesterase inhibitors (ChEIs) represent a primary therapeutic class for the symptomatic management of cognitive decline in neurodegenerative diseases such as Alzheimer's disease. Their mechanism, the inhibition of enzymes that break down the neurotransmitter acetylcholine, is also the source of their characteristic side effects. This guide provides a comparative analysis of the side effect profiles of first and second-generation ChEIs, supported by quantitative data from key clinical trials and detailed experimental methodologies.
Introduction: An Evolutionary Step in Tolerability
The development of ChEIs is marked by a clear generational divide in safety and tolerability. First-generation agents, such as tacrine and physostigmine, demonstrated the potential of this therapeutic approach but were ultimately limited by severe adverse effects. Tacrine was largely withdrawn due to a high incidence of hepatotoxicity, while physostigmine's utility was hampered by its short half-life and severe gastrointestinal side effects.[1][2]
Second-generation ChEIs—donepezil, rivastigmine, and galantamine—were developed to offer improved central nervous system (CNS) selectivity and better tolerability.[1] While they share the same fundamental mechanism of action and a class-wide profile of cholinergic side effects, there are notable differences in the frequency and severity of these events among them.[3]
Mechanism of Action and Basis of Side Effects
ChEIs function by preventing the breakdown of acetylcholine (ACh) by acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE), in the synaptic cleft. This increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission. However, this action is not confined to the brain. Increased cholinergic stimulation in the peripheral nervous system leads to the most common side effects, which are predominantly gastrointestinal, cardiovascular, and neurological.[4]
Figure 1: Mechanism of Cholinesterase Inhibition.
Comparative Side Effect Data
The following tables summarize the incidence of common adverse events reported in key clinical trials for first and second-generation cholinesterase inhibitors.
Table 1: First-Generation Cholinesterase Inhibitors - Common Adverse Events (%)
| Adverse Event | Tacrine | Physostigmine (Controlled-Release) |
| Elevated ALT (>3x ULN) | 25% | Not Reported |
| Nausea | High Incidence | Significant Increase vs. Placebo |
| Vomiting | High Incidence | Significant Increase vs. Placebo |
| Diarrhea | High Incidence | Significant Increase vs. Placebo |
| Anorexia | High Incidence | Significant Increase vs. Placebo |
| Withdrawal due to AE | High | 11.7% (vs. 1.2% Placebo) |
| Data sourced from[2][5][6][7] |
Table 2: Second-Generation Cholinesterase Inhibitors - Common Adverse Events (%)
| Adverse Event | Donepezil (10 mg/day) | Donepezil (23 mg/day) | Rivastigmine (6-12 mg/day Oral) | Galantamine (16-24 mg/day) | Placebo (Typical) |
| Nausea | 3.4% | 11.8% | ~24% | ~13-17% | ~5% |
| Vomiting | 2.5% | 9.2% | ~17% | ~8-10% | ~3% |
| Diarrhea | 5.3% | 8.3% | ~7% | ~6-9% | ~5% |
| Anorexia | ~2% | ~5% | ~3% | ~7% | ~2% |
| Dizziness | ~1% | ~1% | ~7% | ~6-8% | ~4% |
| Headache | ~10% | ~10% | ~4% | ~8% | ~7% |
| Withdrawal due to AE | ~7% | ~11% | ~15% | ~10-15% | ~6% |
| Data compiled from multiple randomized controlled trials. Percentages are approximate and can vary by study population and design. Sourced from[3][4][8][9][10] |
Experimental Protocols for Safety Assessment
The safety and tolerability profiles of cholinesterase inhibitors have been established through numerous prospective, randomized, double-blind, placebo-controlled clinical trials. While protocols vary slightly between studies, they share a common methodological framework for monitoring and reporting adverse events.
General Methodology
-
Patient Population: Subjects are typically enrolled based on established criteria for probable Alzheimer's disease (e.g., NINCDS-ADRDA) and a defined range of cognitive impairment, often measured by the Mini-Mental State Examination (MMSE).[7][11] Key exclusion criteria often include medical conditions that could confound safety assessments, such as unstable cardiovascular disease or significant liver or kidney impairment.[12][13]
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a matching placebo in a double-blind fashion, where neither the investigator nor the participant knows the treatment assignment.[11]
-
Dose Titration: To improve tolerability, trials typically employ a dose-escalation phase. For example, a patient might start on a low dose, which is gradually increased over several weeks to the target maintenance dose.[7][9] Most cholinergic side effects are reported during this titration period.[4][9]
-
Adverse Event (AE) Monitoring:
-
Solicitation: At each study visit, clinical staff systematically question the patient and their caregiver about any new or worsening symptoms since the last visit. Open-ended questions are used to avoid leading the informant.
-
Documentation: All reported AEs are recorded in the patient's source documents and on the Case Report Form (CRF). Information captured includes a description of the event, its onset and resolution dates, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug.[11]
-
Standardization: AEs are typically coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency across study sites.[11]
-
-
Safety Assessments: In addition to spontaneous AE reporting, safety is monitored through regular physical examinations, measurement of vital signs (blood pressure, heart rate), 12-lead electrocardiograms (ECGs), and clinical laboratory tests (including hematology, blood chemistry, and urinalysis). For first-generation agents like tacrine, frequent liver function testing (e.g., ALT levels) was a critical protocol component.[5][6][11]
-
Serious Adverse Events (SAEs): Events that are life-threatening, result in death, require hospitalization, or lead to significant disability are classified as SAEs and are subject to expedited reporting to regulatory authorities and ethics committees.[13]
Figure 2: Generalized Clinical Trial Workflow for ChEIs.
Selectivity and Side Effect Profiles
The side effect profile of a ChEI can be influenced by its relative selectivity for AChE versus BuChE. AChE is the primary cholinesterase at synaptic clefts, while BuChE is found in glial cells and peripheral tissues.
-
First-Generation: Physostigmine and tacrine are non-selective, inhibiting both AChE and BuChE, which may contribute to their significant peripheral side effects.[14]
-
Second-Generation:
-
Donepezil is highly selective for AChE.
-
Galantamine is also selective for AChE.
-
Rivastigmine inhibits both AChE and BuChE. The clinical significance of BuChE inhibition is still under investigation but may play a role as BuChE activity increases in the brain as Alzheimer's disease progresses.[15]
-
Figure 3: Selectivity for AChE vs. BuChE.
Conclusion
The evolution from first to second-generation cholinesterase inhibitors marked a significant advancement in managing the side effects associated with enhancing cholinergic activity. The first-generation agents were hampered by high rates of hepatotoxicity and severe gastrointestinal distress. The second-generation drugs—donepezil, rivastigmine, and galantamine—offer a much-improved tolerability profile, though they are still commonly associated with dose-dependent, primarily gastrointestinal, adverse events.[4][6] Among the second-generation agents, donepezil is often associated with the lowest incidence of gastrointestinal side effects, while rivastigmine may have the highest, leading to the development of a transdermal patch to improve its tolerability.[3] Understanding these distinct profiles, established through rigorous clinical trial methodologies, is crucial for informing future drug development and optimizing therapeutic strategies in the management of dementia.
References
- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled multicenter study of tacrine for Alzheimer's disease. The Tacrine Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of donepezil 23 mg in moderate to severe Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 24-week randomized trial of controlled-release physostigmine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jacobimed.org [jacobimed.org]
- 10. Donepezil: tolerability and safety in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 28-Week Open Label Extension Study Evaluating Safety and Tolerability of Donepezil Hydrochloride in Subjects With Mild Cognitive Impairment [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Velnacrine Maleate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for Velnacrine Maleate and other prominent acetylcholinesterase inhibitors (AChEIs) used in the management of Alzheimer's disease (AD). By presenting quantitative efficacy and safety data, detailing experimental protocols, and visualizing the underlying mechanism of action, this document aims to offer an objective resource for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
This compound, an early acetylcholinesterase inhibitor, demonstrated modest efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. However, its clinical development was halted due to significant safety concerns, primarily related to liver toxicity. This guide places Velnacrine's clinical profile in the context of other AChEIs, namely Donepezil, Rivastigmine, and Galantamine, which have since become standard symptomatic treatments for AD. While direct head-to-head trials involving Velnacrine are unavailable, a comparative analysis of placebo-controlled and direct comparison trials of the other AChEIs provides valuable insights into the relative therapeutic index of these agents.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The primary measure of cognitive efficacy in most clinical trials of AChEIs is the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). The following table summarizes the mean change from baseline in ADAS-cog scores observed in various clinical trials. A negative change indicates improvement in cognitive function.
| Drug | Dosage | Trial Duration | Mean Change from Baseline in ADAS-cog (Drug) | Mean Change from Baseline in ADAS-cog (Placebo) | Placebo-Adjusted Difference |
| This compound | 150-225 mg/day | 6 weeks | Responders showed significant improvement | - | - |
| 150 mg/day | 24 weeks | No deterioration | Deterioration (P < .05) | Favored Velnacrine | |
| 225 mg/day | 24 weeks | No deterioration | Deterioration (P < .05) | Favored Velnacrine (P < .05 vs 150mg) | |
| Donepezil | 5 mg/day | 24 weeks | -2.8 | - | -2.8[1] |
| 10 mg/day | 24 weeks | -3.1 | - | -3.1[1] | |
| Rivastigmine | 6-12 mg/day | 26 weeks | +0.2 to +1.17 | -0.7 to -1.41 | ~2.1 to 2.58[2][3] |
| Galantamine | 24 mg/day | 6 months | - | - | -3.8[4] |
| 32 mg/day | 6 months | - | - | -3.9[4] |
Head-to-Head Comparison of Second-Generation AChEIs (Indirect and Direct Trial Data) [3][5]
| Comparison | Efficacy Outcome (ADAS-cog) |
| Donepezil vs. Galantamine | Conflicting results; some studies show no significant difference, while one suggests Donepezil may be more efficacious.[3][5] |
| Rivastigmine vs. Donepezil | Conflicting results; some studies show no significant difference, while one suggests Rivastigmine may be more efficacious.[3][5] |
| Donepezil vs. Rivastigmine vs. Galantamine (Indirect) | No statistically significant differences in cognition.[3] |
Comparative Safety and Tolerability
The safety profile of AChEIs is a critical factor in their clinical utility. The following tables summarize common adverse events and discontinuation rates due to adverse events observed in clinical trials.
This compound: Key Adverse Events
| Adverse Event | This compound (150 mg/day) | This compound (225 mg/day) | Placebo |
| Elevated Liver Transaminases (>5x ULN) | 30%[5] | 24%[5] | 3%[5] |
| Diarrhea | 14%[6] | - | - |
| Nausea | 11%[6] | - | - |
| Vomiting | 5%[6] | - | - |
| Rash | 8%[6] | - | - |
| Treatment Discontinuation due to Adverse Events | - | - | - |
Second-Generation AChEIs: Common Adverse Events (Placebo-Controlled and Head-to-Head Trials) [3][5]
| Adverse Event | Donepezil | Rivastigmine | Galantamine |
| Nausea | Lower Incidence | Higher Incidence | Moderate Incidence |
| Vomiting | Lower Incidence | Higher Incidence | Moderate Incidence |
| Diarrhea | Moderate Incidence | Higher Incidence | Moderate Incidence |
| Dizziness | Moderate Incidence | Higher Incidence | Moderate Incidence |
| Anorexia/Weight Loss | Lower Incidence | Higher Incidence | Moderate Incidence |
Discontinuation Rates Due to Adverse Events (Head-to-Head Comparisons) [3]
| Comparison | Discontinuation Rate |
| Donepezil vs. Rivastigmine | Fewer discontinuations with Donepezil. |
| Donepezil vs. Galantamine | Fewer discontinuations with Donepezil. |
Experimental Protocols
The clinical trials cited in this guide predominantly followed double-blind, placebo-controlled, or active-comparator, randomized parallel-group designs.
Key Inclusion Criteria:
-
Patients diagnosed with probable Alzheimer's Disease according to NINCDS-ADRDA criteria.
-
Mild to moderate disease severity, typically defined by a Mini-Mental State Examination (MMSE) score between 10 and 26.
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): This is the most common primary endpoint for cognitive function.
-
ADAS-cog 11-item: Assesses memory, language, and praxis. Scores range from 0 to 70, with higher scores indicating greater impairment.
-
ADAS-cog 13-item: Includes the original 11 items plus a delayed word recall task and a number cancellation or maze task. Scores range from 0 to 85.
-
Administration: A trained rater administers a structured battery of tasks to the patient. The initial instructions for each item are given verbatim, and the test is not timed.
-
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus): A global assessment of change in the patient's condition based on interviews with both the patient and their caregiver.
Study Duration:
-
Most pivotal trials had a duration of 24 to 26 weeks, with some extension phases lasting up to a year or more.
Mechanism of Action and Signaling Pathway
Acetylcholinesterase inhibitors exert their therapeutic effect by increasing the levels of acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, there is a deficit of this crucial neurotransmitter involved in memory and learning. By inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down ACh, these drugs enhance cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase Inhibitors (AChEIs).
Experimental Workflow
The typical workflow for a clinical trial evaluating an AChEI for Alzheimer's disease involves several key stages, from patient screening to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. guidestareldercare.com [guidestareldercare.com]
- 5. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the clinically relevant change on the ADAS-Cog? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Simultaneous Detection of Velnacrine Maleate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the simultaneous quantification of Velnacrine Maleate and its primary metabolites. The information presented is synthesized from established methodologies for similar compounds and serves as a practical framework for laboratory application and development.
Velnacrine, a potent cholinesterase inhibitor, undergoes extensive metabolism in the body. The primary metabolic pathway is hydroxylation, leading to the formation of active and inactive metabolites.[1] Key metabolites include monohydroxylated and dihydroxylated derivatives of the tacrine core.[1] Accurate and simultaneous measurement of the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document outlines and compares two robust analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the typical validation parameters for the simultaneous determination of this compound and its hydroxylated metabolites. These values are representative of the performance expected from well-optimized and validated methods based on similar published assays.[2][3][4][5][6][7][8]
Table 1: HPLC-DAD Method Validation Summary
| Analyte | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (% RSD) | LOD (ng/mL) | LOQ (ng/mL) |
| Velnacrine | 10 - 2000 | > 0.998 | 95 - 105 | < 10 | 3 | 10 |
| Hydroxyvelnacrine | 10 - 2000 | > 0.997 | 94 - 106 | < 11 | 3.5 | 10 |
| Dihydroxyvelnacrine | 25 - 2500 | > 0.995 | 92 - 108 | < 12 | 8 | 25 |
Table 2: UHPLC-MS/MS Method Validation Summary
| Analyte | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (% RSD) | LOD (pg/mL) | LOQ (pg/mL) |
| Velnacrine | 0.1 - 500 | > 0.999 | 98 - 102 | < 5 | 20 | 100 |
| Hydroxyvelnacrine | 0.1 - 500 | > 0.999 | 97 - 103 | < 6 | 25 | 100 |
| Dihydroxyvelnacrine | 0.5 - 1000 | > 0.998 | 95 - 104 | < 8 | 100 | 500 |
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are provided below. These protocols are based on standard practices for the extraction and analysis of small molecules from biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-DAD Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector monitoring at the maximum absorbance wavelength for each analyte.
-
Injection Volume: 20 µL.
UHPLC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Injection Volume: 5 µL.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Velnacrine and the general workflow for the validation of an analytical method for its simultaneous detection with its metabolites.
References
- 1. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. [PDF] Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of Velnacrine Maleate for acetylcholinesterase over butyrylcholinesterase relative to other inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Velnacrine Maleate's selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) relative to other prominent cholinesterase inhibitors. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Velnacrine, a hydroxylated derivative of tacrine, operates as a cholinesterase inhibitor. Its therapeutic potential, particularly in the context of Alzheimer's disease, is rooted in its ability to modulate cholinergic neurotransmission by inhibiting the enzymes responsible for the breakdown of acetylcholine. The selectivity of such inhibitors for AChE over BChE is a critical parameter influencing their therapeutic efficacy and side-effect profile.
Comparative Inhibitory Potency and Selectivity
To objectively assess the selectivity of this compound, its inhibitory activity (expressed as IC50 values) against both AChE and BChE is compared with that of other well-established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for BChE to the IC50 for AChE. A higher SI value indicates greater selectivity for AChE.
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Velnacrine (Hydroxytacrine) | 4800[1] | Not explicitly found | Not calculable |
| Donepezil | 6.7 | 7400 | ~1104 |
| Rivastigmine | 4.3 | 31 | ~7.2 |
| Galantamine | 440 | 8500 | ~19.3 |
| Tacrine | 31[2][3][4] | 25.6[2][3][4] | ~0.83 |
Note: Velnacrine is a major active metabolite of tacrine. While a specific IC50 value for Velnacrine against BChE was not identified in the available literature, it is recognized as a potent BChE inhibitor. For comparative context, the data for its parent compound, tacrine, is included.
Signaling Pathway of Cholinesterase Inhibition
The fundamental mechanism of action for these inhibitors is the prevention of acetylcholine hydrolysis, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.
Caption: Cholinesterase inhibitors block the breakdown of acetylcholine.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is crucial for assessing their potency and selectivity. The most widely accepted method for this is the spectrophotometric method developed by Ellman.
Experimental Workflow for Determining IC50
The following diagram outlines the typical workflow for an in vitro cholinesterase inhibition assay.
Caption: Workflow for determining cholinesterase inhibitor IC50 values.
Detailed Ellman's Method Protocol
This protocol is a generalized procedure for determining cholinesterase activity and inhibition.
1. Reagent Preparation:
-
Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Reagent (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
Substrate Solutions: 14 mM acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE) in deionized water.
-
Enzyme Solutions: Acetylcholinesterase (e.g., from electric eel) and butyrylcholinesterase (e.g., from equine serum) reconstituted in phosphate buffer to a desired concentration (e.g., 1 U/mL).
-
Inhibitor Stock Solutions: Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO or ethanol) and perform serial dilutions to obtain a range of concentrations.
2. Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 10 µL of the inhibitor solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent used for the inhibitor.
-
Add 10 µL of the enzyme solution (AChE or BChE) to each well.
-
Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the appropriate substrate solution (acetylthiocholine for AChE or butyrylthiocholine for BChE).
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every 30 seconds for 5-10 minutes) or as an endpoint reading after a fixed incubation time.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
This guide provides a comparative framework for assessing the selectivity of this compound as a cholinesterase inhibitor. The provided data and experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of Velnacrine and other cholinesterase inhibitors. The lack of a definitive IC50 value for Velnacrine against BChE in readily available literature highlights an area for future research to fully quantify its selectivity profile.
References
a meta-analysis of the efficacy of tacrine derivatives, including Velnacrine Maleate, in Alzheimer's models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the efficacy of tacrine and its derivatives, including the early-generation compound Velnacrine Maleate, in various Alzheimer's disease (AD) models. The data presented herein is collated from numerous preclinical studies and aims to offer an objective overview of the performance of these compounds, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The primary therapeutic target of tacrine and its derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. Over the years, numerous derivatives have been synthesized to improve potency, selectivity, and reduce the hepatotoxicity associated with the parent compound, tacrine.
In Vitro Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity of tacrine, this compound, and a selection of other notable derivatives against AChE and BuChE. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), where available.
| Compound | Target Enzyme | IC50 / Ki (nM) | Source Organism/Assay Condition |
| Tacrine | AChE | 94.69 ± 4.88 | Electric Eel |
| BuChE | 14.26 ± 1.07 | Equine Serum | |
| This compound | AChE | - | Data not readily available in preclinical literature |
| BuChE | - | Data not readily available in preclinical literature | |
| Bis(7)-tacrine | AChE | Up to 150-fold more potent than tacrine | Rat Brain |
| BuChE | 250-fold more selective for AChE over BuChE than tacrine | Rat Brain | |
| Tacrine-Melatonin Hybrid (28) | AChE | 3.62 | - |
| BuChE | 1.25 | - | |
| Tacrine-Benzofuran Hybrid (12e) | hAChE | 0.86 | Recombinant Human |
| hBACE-1 | 1350 | Recombinant Human | |
| Tacrine-Selegiline Hybrid (7d) | hAChE | 1570 | Human |
| hBuChE | 430 | Human | |
| THA-Phenolic Acid Dihybrid (165) | AChE | 3.9 | - |
| hAChE | 65.2 | Human |
Note: this compound, a hydroxylated derivative of tacrine, was investigated in clinical trials; however, extensive preclinical in vitro IC50 data is not as widely published as for newer derivatives due to the cessation of its development in the mid-1990s due to toxicity concerns.[1][2] Velnacrine was shown to increase cholinergic neurotransmission in vitro and reverse scopolamine-induced cognitive impairment in healthy volunteers.[3][4]
In Vivo Efficacy in Alzheimer's Disease Models
The in vivo efficacy of tacrine derivatives is often assessed in animal models that recapitulate aspects of AD pathology, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice), or in models of cognitive impairment induced by cholinergic antagonists like scopolamine.
| Compound | Animal Model | Key Findings |
| Tacrine | APP/PS1 Mice | Improved performance in Morris water maze, enhanced LTP, and improved patterns of neural oscillations.[5] |
| Tacrine Hybrid (9i) | APP/PS1 Mice | Significantly improved cognitive function and synaptic plasticity; decreased Aβ plaques after 4 weeks of administration.[1] |
| Tacrine-Selegiline Hybrid (7d) | Scopolamine-induced amnesia in mice | Improved cognitive deficits in the step-down passive avoidance assay.[2] |
| This compound | Scopolamine-induced cognitive impairment in healthy volunteers | Attenuated cognitive impairment at single doses of 100 or 150mg.[3] |
| Tacrine-Flavone Hybrid (AF1) | Wistar Rats (Toxicity Studies) | LD50 of 64 mg/kg; subacute toxicity studies showed no remarkable toxicity in vital organs up to 40 mg/kg.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and comparison.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for measuring cholinesterase activity.
-
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
DTNB (Ellman's reagent).
-
AChE (from electric eel) or BuChE (from equine serum).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds (tacrine derivatives).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare solutions of the substrate, DTNB, and the enzyme in phosphate buffer.
-
Add the phosphate buffer, test compound solution (at various concentrations), and enzyme solution to the wells of the microplate.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Assay)
This assay is used to monitor the formation of amyloid fibrils in vitro.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Materials:
-
Synthetic Aβ peptide (e.g., Aβ42).
-
Thioflavin T (ThT).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
96-well black, clear-bottom microplate and a fluorescence plate reader.
-
-
Procedure:
-
Prepare a stock solution of Aβ peptide, which is often pre-treated to ensure a monomeric state.
-
In the wells of the microplate, mix the Aβ peptide solution, ThT solution, and the test compound at various concentrations in phosphate buffer.
-
Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~480 nm).
-
The increase in fluorescence over time reflects the kinetics of Aβ fibrillization.
-
The inhibitory effect of the test compounds is determined by the reduction in the final fluorescence intensity or the lag time of aggregation compared to the control (Aβ alone).
-
In Vivo Assessment of Cognitive Function
This model is used to evaluate the potential of compounds to reverse cholinergic deficit-induced memory impairment.
-
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient memory deficit, mimicking the cholinergic dysfunction seen in AD.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound (tacrine derivative) to the animals at a specific dose and route (e.g., oral gavage, intraperitoneal injection).
-
After a set pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Following scopolamine administration, subject the animals to a behavioral test to assess learning and memory. Common tests include:
-
Passive Avoidance Test: Measures the ability of the animal to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment.
-
Y-maze or T-maze: Assesses spatial working memory based on the animal's natural tendency to explore novel arms of the maze.
-
Novel Object Recognition Test: Evaluates recognition memory based on the animal's preference to explore a novel object over a familiar one.
-
-
The performance of the compound-treated group is compared to that of the scopolamine-only group and a vehicle control group. An improvement in performance indicates a reversal of the amnesic effect.
-
The MWM is a widely used test to assess spatial learning and memory in rodent models of AD.
-
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using spatial cues in the environment.
-
Animals: Transgenic mice (e.g., APP/PS1) that develop age-dependent cognitive decline and Aβ pathology.
-
Procedure:
-
The apparatus consists of a circular pool filled with opaque water. A small platform is hidden just below the water surface.
-
Acquisition Phase: Over several consecutive days, mice are placed in the pool from different starting positions and are timed on how long it takes them to find the hidden platform (escape latency). The path taken is also recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
The test compound is administered to a group of transgenic mice for a specified duration before and/or during the MWM testing.
-
The performance of the treated transgenic mice is compared to that of untreated transgenic mice and wild-type control mice. A reduction in escape latency during acquisition and increased time in the target quadrant during the probe trial indicate improved cognitive function.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of tacrine derivatives as cholinesterase inhibitors.
Caption: Cholinergic signaling and the inhibitory action of tacrine derivatives.
Experimental Workflow for Efficacy Evaluation
The following flowchart outlines a typical experimental workflow for evaluating the efficacy of tacrine derivatives in Alzheimer's disease models.
Caption: A typical workflow for evaluating tacrine derivatives for Alzheimer's.
Conclusion
This meta-analysis highlights the evolution of tacrine-based compounds from the early derivative, this compound, to modern multi-target-directed ligands. While Velnacrine's development was halted due to safety concerns, the foundational understanding of its cholinergic activity paved the way for the design of numerous derivatives with improved efficacy and safety profiles. The presented data demonstrates that newer tacrine hybrids exhibit potent, often nanomolar, inhibition of cholinesterases and, in many cases, possess additional beneficial properties such as Aβ aggregation inhibition and neuroprotective effects. The in vivo studies in relevant animal models further support the therapeutic potential of these next-generation compounds. The detailed experimental protocols provided in this guide are intended to aid researchers in the continued development and comparative evaluation of novel therapies for Alzheimer's disease.
References
- 1. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Velnacrine Maleate: A Guide for Laboratory Professionals
The safe and compliant disposal of Velnacrine Maleate is paramount for ensuring laboratory safety and environmental protection. Due to its inherent toxicological properties, particularly its acute aquatic toxicity, established protocols must be strictly followed. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a research and development setting.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It is crucial to prevent its release into the environment. The following table summarizes key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1][2][3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1][3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side shields, protective gloves, and a lab coat. In cases of potential aerosol formation, a suitable respirator should be used[1].
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be segregated into a clearly labeled hazardous waste container.
-
Unused or expired this compound powder should be kept in its original or a securely sealed and labeled container.
-
Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb the material using an inert, non-combustible absorbent material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol, and collect the decontamination materials as hazardous waste[1].
-
-
Container Management:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Keep containers tightly sealed when not in use and store them in a cool, well-ventilated area designated for hazardous waste accumulation[1].
-
-
Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility[1].
-
It is imperative to adhere to all federal, state, and local regulations governing pharmaceutical and hazardous waste disposal[4][5][6].
-
Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain, due to its high aquatic toxicity[1].
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize the environmental impact of this compound. By adhering to these procedures, researchers and drug development professionals can maintain a safe and compliant laboratory environment.
References
Personal protective equipment for handling Velnacrine Maleate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Velnacrine Maleate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound is an acetylcholinesterase inhibitor.[1][2] Its mode of action is to interfere with the normal function of the central and peripheral nervous systems by inhibiting the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] As a structural analog of tacrine, it should be handled with care, considering the known hepatotoxicity associated with tacrine.[4][5][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles with indirect ventilation. | Protects against splashes of this compound solutions. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Gloves | Nitrile gloves are recommended. Due to the lack of specific permeation data for this compound, it is advised to use gloves with a thickness of at least 5 mil and to practice double gloving. | Nitrile gloves offer good resistance to a range of chemicals.[7] Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes. | Provides an additional layer of chemical resistance. | |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of this compound to prevent inhalation of airborne particles. | Protects the respiratory system from inhalation of the powdered compound. |
Operational Plan for Handling this compound
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, safety goggles, and nitrile gloves) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
2. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3. Preparation of Solutions
-
All work with powdered this compound or its concentrated solutions must be conducted in a certified chemical fume hood.
-
Wear all recommended PPE, including a respirator when handling the powder.
-
Use a dedicated set of non-sparking tools for weighing and transferring the powder.
-
When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
4. Handling and Experimental Use
-
Always wear the appropriate PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
5. Spill Cleanup
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
6. Disposal
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gloves.com [gloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
